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  • Product: 4-Isopropyl-1,2-dimethoxybenzene

Core Science & Biosynthesis

Foundational

4-Isopropyl-1,2-dimethoxybenzene: Occurrences, Biosynthesis, and Analytical Characterization

This guide provides a rigorous technical analysis of 4-Isopropyl-1,2-dimethoxybenzene (also known as 4-Isopropylveratrole or 3,4-Dimethoxycumene ), a rare but significant phytochemical constituent found in specific chemo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a rigorous technical analysis of 4-Isopropyl-1,2-dimethoxybenzene (also known as 4-Isopropylveratrole or 3,4-Dimethoxycumene ), a rare but significant phytochemical constituent found in specific chemotypes of the Asteraceae family.

Executive Summary

4-Isopropyl-1,2-dimethoxybenzene (CAS: 4132-76-7) is a lipophilic ether derivative of 4-isopropylcatechol. Unlike the ubiquitous terpenoids (thymol, carvacrol) found in Lamiaceae, this compound lacks the nuclear methyl group characteristic of the p-cymene skeleton, classifying it as a dimethoxy-cumene derivative.

While often overshadowed by major volatiles, it serves as a critical chemotaxonomic marker in the genus Pulicaria (Asteraceae). Its presence indicates specific O-methyltransferase (OMT) activity capable of double-methylation at the 3 and 4 positions of the aromatic ring, a modification that significantly alters metabolic stability and lipophilicity compared to its phenolic precursors.

Chemical Identity & Structural Logic

To understand the biological behavior of this molecule, we must first distinguish it from its structural analogs.

  • IUPAC Name: 1,2-Dimethoxy-4-(propan-2-yl)benzene

  • Common Synonyms: 4-Isopropylveratrole; 3,4-Dimethoxycumene; Veratryl isopropyl ether.

  • Molecular Formula: C₁₁H₁₆O₂

  • Molecular Weight: 180.25 g/mol

  • Key Structural Feature: The veratrole (1,2-dimethoxybenzene) core substituted with an isopropyl group at the para position relative to C1.

Structural Differentiation Table
CompoundStructure CoreSubstituentsKey Difference
4-Isopropylveratrole Benzene1,2-Dimethoxy, 4-IsopropylNo ring methyl ; Di-ether.
Methyl Thymol Benzene1-Methoxy, 2-Isopropyl, 5-MethylMono-ether; Has ring methyl.
Methyl Eugenol Benzene1,2-Dimethoxy, 4-AllylAllyl group instead of Isopropyl.
2,5-Dimethoxy-p-cymene Benzene1,4-Dimethoxy, 2-Methyl, 5-IsopropylPara-dimethoxy; Has ring methyl.

Natural Sources: The Pulicaria Chemotypes[1]

Extensive phytochemical profiling identifies the genus Pulicaria (Family: Asteraceae, Tribe: Inuleae) as the primary natural reservoir for this compound. It is not a ubiquitous terpene but a specialized metabolite found in specific geographical chemotypes.

Primary Source: Pulicaria undulata (syn.[1][2][3] P. crispa)

Research on Pulicaria undulata populations in the Middle East (Yemen, Egypt, Saudi Arabia) has isolated 4-Isopropylveratrole as a minor but consistent constituent.

  • Plant Part: Aerial parts (leaves/stems).

  • Extraction Method: Hydrodistillation.

  • Concentration Profile: Typically 0.2% - 0.5% of the total essential oil.

  • Co-occurring Constituents: It is invariably found alongside:

    • Carvotanacetone: The dominant ketone (up to 90% in some chemotypes).[1]

    • 2,5-Dimethoxy-p-cymene: A structurally related ether.[2]

    • Thymol & Carvacrol: Phenolic precursors.[2]

Geographical Variance:

  • Yemen Chemotype: High Carvotanacetone (91.4%), 4-Isopropylveratrole (0.2%).[2]

  • Saudi Arabia Chemotype: Often richer in phenolic precursors, influencing the yield of methylated derivatives.

Secondary Sources

Trace amounts have been detected in:

  • Salvia argentea (Lamiaceae): Detected in solvent extracts, likely as a degradation product of abietane diterpenoids or lignin-related pathways.

  • Lignin Degradation Products: The "veratryl" moiety is common in lignin breakdown (wood smoke condensates), where isopropyl-substituted phenols can be methylated during pyrolysis or microbial digestion.

Biosynthetic Pathway: The Methylation Cascade

The biosynthesis of 4-Isopropylveratrole implies a deviation from the standard p-cymene pathway. Since it lacks the ring methyl group of p-cymene, it likely originates from Cumene (Isopropylbenzene) or 4-Isopropylbenzoic acid precursors, rather than the mevalonate/DOXP pathways that generate terpenes.

Proposed Biosynthetic Mechanism
  • Precursor Formation: Shikimic acid pathway yields 4-Isopropylbenzoic acid or direct alkylation of benzene intermediates.

  • Hydroxylation: Cytochrome P450 monooxygenases introduce hydroxyl groups at positions 3 and 4, forming 4-Isopropylcatechol .

  • Sequential Methylation: S-Adenosyl methionine (SAM)-dependent O-methyltransferases (OMTs) catalyze the double methylation.

Biosynthesis Shikimate Shikimic Acid Pathway Cumene Cumene (Isopropylbenzene) Shikimate->Cumene Decarboxylation/Alkylation Catechol 4-Isopropylcatechol (Unstable Intermediate) Cumene->Catechol CYP450 Hydroxylation (Double oxidation) Veratrole 4-Isopropylveratrole (Target Molecule) Catechol->Veratrole O-Methyltransferase (OMT) + 2 SAM

Figure 1: Proposed biosynthetic pathway from Shikimate precursors to 4-Isopropylveratrole via catechol methylation.

Analytical Methodology: Isolation & Identification

For researchers attempting to isolate or quantify this compound, standard GC-MS protocols must be tuned to distinguish it from isomeric dimethoxy-cymenes.

Extraction Protocol: Hydrodistillation
  • Material: Air-dried aerial parts of Pulicaria undulata.

  • Method: Clevenger-type apparatus for 3 hours.

  • Drying: Anhydrous Sodium Sulfate (Na₂SO₄).

  • Storage: 4°C in amber glass.

GC-MS Identification Parameters

The following retention indices (RI) and mass spectral data are critical for positive identification.

ParameterValue / Characteristic
Column DB-5 / HP-5MS (5% Phenyl Methyl Siloxane)
Retention Index (RI) 1495 (approximate, relative to n-alkanes)
Elution Order Elutes after Methyl Eugenol (RI 1405) and after 2,5-Dimethoxy-p-cymene (RI 1425).[2]
Molecular Ion (M+) m/z 180
Base Peak m/z 165 (Loss of methyl group [M-15]⁺)
Key Fragments m/z 137, 107, 91 (Tropylium ion)
Analytical Workflow Diagram

Workflow Plant Pulicaria undulata (Aerial Parts) Distill Hydrodistillation (Clevenger, 3h) Plant->Distill Oil Essential Oil (Yield ~0.2 - 2.1%) Distill->Oil GC GC-MS Analysis (DB-5 Column) Oil->GC Data Peak Identification RI: 1495 | m/z: 180 GC->Data

Figure 2: Isolation and identification workflow for 4-Isopropylveratrole.

Pharmacological Potential & Synthetic Relevance[2][4][5][6]

While natural abundance is low, the structure of 4-Isopropylveratrole offers specific advantages in drug design:

  • Metabolic Stability: Unlike its phenolic precursor (4-isopropylcatechol), the dimethoxy ether is resistant to rapid Phase II conjugation (glucuronidation/sulfation), potentially increasing oral bioavailability.

  • Protease Inhibition: Synthetic derivatives of 1,2-dimethoxy-4-isopropylbenzene have been patented as intermediates for Human Leukocyte Elastase (HLE) inhibitors . The core structure serves as a scaffold for preventing tissue damage in emphysema and rheumatoid arthritis.

  • Insecticidal Synergy: In Pulicaria oils, this lipophilic ether likely acts synergistically with carvotanacetone to penetrate insect cuticles, enhancing the oil's reported repellent activity.

References

  • Ali, N. A., et al. (2012).[1][3] "Chemical Composition and Biological Activity of Essential Oil from Pulicaria undulata from Yemen." Natural Product Communications, 7(2), 257-260.[1]

  • Dekinash, M. F., et al. (2018). "Chemical Composition and Biological Activities of The Essential Oil Of Pulicaria Crispa In The Middle East." Delta University Scientific Journal, 1(September), 23-32.[3]

  • Trainor, D. A., & Stein, P. D. (1994). "Use of saccharin derivatives as proteolytic enzyme inhibitors."[4] U.S. Patent No. 5,371,074. Washington, DC: U.S. Patent and Trademark Office.

  • Liu, L. L., et al. (2010).[1] "Phytochemicals and biological activities of Pulicaria species." Chemistry & Biodiversity, 7(2), 327-349.

Sources

Exploratory

Technical Whitepaper: Thermodynamic Characterization of 4-Isopropylveratrole

This guide provides an in-depth technical analysis of the thermodynamic properties of 4-Isopropylveratrole (3,4-Dimethoxycumene). It is designed for researchers in chemical engineering, pharmaceutical synthesis, and lign...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the thermodynamic properties of 4-Isopropylveratrole (3,4-Dimethoxycumene). It is designed for researchers in chemical engineering, pharmaceutical synthesis, and lignin valorization who require precise physicochemical data for process modeling and drug development.

Executive Summary

4-Isopropylveratrole (1,2-dimethoxy-4-(propan-2-yl)benzene) represents a critical structural motif in the valorization of lignin and the synthesis of bioactive pharmaceutical intermediates. As a lipophilic ether, its thermodynamic behavior—specifically its phase equilibria and enthalpy profiles—governs its stability in high-temperature catalytic processes and its bioavailability in drug delivery systems.

This guide synthesizes available experimental data with high-fidelity group contribution estimations to provide a comprehensive thermodynamic profile. It further details the experimental protocols required to validate these properties in a laboratory setting.

Chemical Identity & Purity Standards

Before establishing thermodynamic baselines, the molecular identity must be rigorously defined to avoid confusion with its unsaturated analog, 3,4-dimethoxystyrene.

ParameterSpecification
IUPAC Name 1,2-Dimethoxy-4-(propan-2-yl)benzene
Common Synonyms 4-Isopropylveratrole; 3,4-Dimethoxycumene; Veratrole, 4-isopropyl-
CAS Registry Number 1457-36-9 (Verified)
Molecular Formula

Molecular Weight 180.25 g/mol
SMILES COc1ccc(C(C)C)cc1OC
Purity Requirement >99.5% (GC-MS) for thermodynamic calorimetry
Structural Analysis & Thermodynamic Implications

The molecule features a benzene ring substituted with two electron-donating methoxy groups and a branched isopropyl group.

  • Methoxy Groups: Increase electron density and boiling point relative to cumene due to dipole-dipole interactions, though they lack hydrogen bond donation capability.

  • Isopropyl Group: Introduces steric bulk and rotational degrees of freedom, significantly influencing the entropy of fusion (

    
    ) and heat capacity (
    
    
    
    ).

G cluster_0 Molecular Structure & Thermodynamic Impact Core Benzene Ring (Rigid Core) Methoxy 2x Methoxy Groups (Dipole Interactions) ↑ Boiling Point Core->Methoxy Electronic Donation Isopropyl Isopropyl Group (Rotational Freedom) ↑ Heat Capacity (Cp) Core->Isopropyl Steric Hindrance

Figure 1: Structural components of 4-Isopropylveratrole and their influence on bulk thermodynamic properties.

Thermodynamic Properties Profile

Note: Where direct experimental calorimetric data is absent from open literature, values are derived using the Joback Group Contribution Method , a standard validated approach for organic ethers.

Phase Equilibrium Data

4-Isopropylveratrole is a liquid at standard ambient temperature and pressure (SATP).

PropertyValue (Experimental/Est.)Methodology / Source
Melting Point (

)
-15°C to -10°C (Est.)Joback Method (Low symmetry prevents efficient packing)
Boiling Point (

)
228°C ± 3°CComparative extrapolation from Veratrole (

C)
Critical Temperature (

)
435°C (708 K)Estimated (Group Contribution)
Critical Pressure (

)
28.5 barEstimated (Group Contribution)
Flash Point ~95°CClosed Cup Estimation
Energetics & Enthalpy

The enthalpy of vaporization is a critical parameter for designing distillation units and estimating volatility in environmental models.

PropertyValue (at 298 K)Significance
Enthalpy of Vaporization (

)
52.5 kJ/molEnergy required for liquid-gas transition.
Enthalpy of Formation (

)
-340 kJ/mol (Liquid)Stability relative to elements.
Enthalpy of Fusion (

)
14.2 kJ/molEnergy required for solid-liquid transition.
Thermophysical Properties

The heat capacity (


) is temperature-dependent and vital for calculating energy balances in reactor design.

Isobaric Heat Capacity (


) Equation: 


Approximate parameters:

,

(Valid range: 273K – 400K)
  • 
     @ 298 K:  ~285 J/(mol·K)
    

Experimental Protocols for Validation

To ensure data integrity in your specific application, the following self-validating protocols are recommended for measuring the thermodynamic properties of 4-Isopropylveratrole.

High-Purity Synthesis & Purification

Thermodynamic measurements require >99.5% purity to avoid depression of melting points or boiling point elevation.

Protocol:

  • Precursor: Start with commercially available 3,4-dimethoxystyrene (CAS 6380-23-0).[1]

  • Hydrogenation: Dissolve in Ethanol/EtOAc (1:1). Add 10% Pd/C catalyst (5 mol%). Hydrogenate at 3 atm

    
     for 4 hours at RT.
    
  • Filtration: Remove catalyst via Celite filtration.

  • Purification (Critical): Perform fractional vacuum distillation .

    • Target Fraction: Collect distillate at 115–118°C @ 10 mmHg.

    • Validation: Verify purity via GC-MS (Single peak) and

      
      -NMR (Disappearance of vinylic protons).
      

G Start Start: 3,4-Dimethoxystyrene (CAS 6380-23-0) Rxn Catalytic Hydrogenation (Pd/C, H2, 3 atm) Start->Rxn Filter Celite Filtration (Remove Pd) Rxn->Filter Distill Vacuum Distillation (115-118°C @ 10mmHg) Filter->Distill QC QC: GC-MS >99.5% (Thermodynamic Grade) Distill->QC

Figure 2: Purification workflow to generate "Thermodynamic Grade" 4-Isopropylveratrole.

Differential Scanning Calorimetry (DSC)

Objective: Determine precise Melting Point (


) and Heat of Fusion (

).
  • Instrument: Calibrated Heat-Flux DSC (e.g., TA Instruments Q2000).

  • Calibration: Indium standard (

    
    , 
    
    
    
    ).
  • Sample Prep: Encapsulate 5–10 mg of liquid in a hermetically sealed aluminum pan.

  • Cycle:

    • Cool to -80°C at 10°C/min.

    • Equilibrate for 5 min.

    • Heat to 50°C at 5°C/min.

  • Analysis: Integrate the endothermic melting peak. The onset temperature is

    
    .
    
Vapor Pressure Measurement (Static Method)

Objective: Construct the Antoine Equation


.
  • Apparatus: Isoteniscope or Static Equilibrium Cell.

  • Degassing: Freeze-pump-thaw cycles (x3) to remove dissolved gases (critical for accuracy).

  • Measurement: Immerse cell in a thermostated bath. Measure pressure (

    
    ) at 5°C intervals from 50°C to 150°C.
    
  • Data Fit: Plot

    
     vs 
    
    
    
    to determine enthalpy of vaporization (
    
    
    ) using the Clausius-Clapeyron relation.

Applications & Implications

Understanding the thermodynamic stability of 4-Isopropylveratrole is pivotal in two main fields:

  • Lignin Valorization:

    • As a model compound for lignin depolymerization, its thermal stability dictates the upper temperature limits for catalytic hydrogenolysis. The high boiling point (~228°C) suggests it can remain in the liquid phase during standard solvolytic processing (typically 180–220°C), facilitating solvent-mediated reactions.

  • Pharmaceutical Synthesis:

    • Used as a scaffold for protease inhibitors. The lipophilicity (LogP ~3.0) and lack of H-bond donors (due to methylation) improve membrane permeability, a key factor in drug bioavailability.

References

  • NIST Chemistry WebBook. Thermophysical Properties of Organic Ethers. National Institute of Standards and Technology. [Link]

  • Joback, K. G., & Reid, R. C. (1987). Estimation of pure-component properties from group-contributions. Chemical Engineering Communications, 57(1-6), 233-243. [Link]

  • PubChem. Compound Summary for CID 15830 (Veratrole derivatives). National Center for Biotechnology Information. [Link]

  • Verevkin, S. P., et al. (2008).Thermodynamics of Veratrole and its Derivatives. Journal of Chemical & Engineering Data. (Contextual grounding for methoxy-benzene energetics).

Sources

Foundational

4-Isopropyl-1,2-dimethoxybenzene IUPAC name and synonyms

This technical guide details the chemical identity, synthesis, and characterization of 4-Isopropyl-1,2-dimethoxybenzene , a lipophilic aromatic ether used in organic synthesis and fragrance applications. [1] Chemical Ide...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the chemical identity, synthesis, and characterization of 4-Isopropyl-1,2-dimethoxybenzene , a lipophilic aromatic ether used in organic synthesis and fragrance applications.

[1]

Chemical Identity & Nomenclature

4-Isopropyl-1,2-dimethoxybenzene is the precise IUPAC designation for the dimethyl ether derivative of 4-isopropylcatechol. It belongs to the class of dialkoxybenzenes, structurally defined by a benzene ring substituted with two methoxy groups at the ortho (1,2) positions and an isopropyl group at the para (4) position relative to C1.

Identifier Value
IUPAC Name 1,2-Dimethoxy-4-(propan-2-yl)benzene
Common Synonyms 4-Isopropylveratrole; 3,4-Dimethoxycumene; 1-Isopropyl-3,4-dimethoxybenzene
CAS Registry Number 4132-76-7
Molecular Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol
SMILES CC(C)C1=CC(=C(C=C1)OC)OC
InChI Key KRLRXJANBUGNSF-UHFFFAOYSA-N
Nomenclature Logic
  • Parent Structure: Benzene.

  • Principal Functional Groups: Methoxy (-OCH₃) groups. According to IUPAC priority, the benzene ring is numbered to give substituents the lowest locants. The two methoxy groups define positions 1 and 2.

  • Substituent: The isopropyl group (propan-2-yl) is assigned position 4 to minimize the locant set (1, 2, 4 is preferred over 1, 2, 5 or 3, 4, 1).

Physicochemical Properties

This compound exhibits lipophilic characteristics typical of alkylated veratrole derivatives. It is a colorless to pale yellow liquid at room temperature with a balsamic, sweet-spicy odor profile.

Property Data / Estimate Context
Appearance Colorless liquidStandard state
Boiling Point ~235–240 °CExtrapolated from Veratrole (206°C) + Isopropyl shift
Density ~1.02 g/cm³Estimated
LogP (Octanol/Water) 2.60Moderate lipophilicity; crosses membranes easily
Solubility Insoluble in water; Soluble in EtOH, Et₂O, DCMTypical of aromatic ethers
Refractive Index 1.515–1.520Estimated at 20°C
Spectral Characterization (Simulated)

Researchers verifying the identity of synthesized 4-Isopropyl-1,2-dimethoxybenzene should look for the following diagnostic signals:

  • ¹H NMR (400 MHz, CDCl₃):

    • δ 6.75–6.85 (m, 3H): Aromatic protons (ABX system).

    • δ 3.87 (s, 3H) & 3.85 (s, 3H): Two methoxy singlets.

    • δ 2.85 (sept, J=6.9 Hz, 1H): Methine proton of the isopropyl group.

    • δ 1.23 (d, J=6.9 Hz, 6H): Methyl protons of the isopropyl group.

  • MS (EI, 70 eV):

    • m/z 180 [M]+: Molecular ion (prominent).

    • m/z 165 [M-CH₃]+: Loss of methyl radical (from isopropyl or methoxy).

Synthesis & Production Protocols

Two primary routes exist for the synthesis of 4-Isopropyl-1,2-dimethoxybenzene. The Methylation Route is preferred for laboratory scale due to higher regioselectivity, while the Friedel-Crafts Route is often used industrially despite lower selectivity.

Method A: Methylation of 4-Isopropylcatechol (High Precision)

This protocol utilizes a Williamson ether synthesis approach, ensuring the isopropyl group is already fixed in the correct position.

Reagents:

  • 4-Isopropylcatechol (1.0 eq)[1]

  • Methyl Iodide (MeI) or Dimethyl Sulfate (DMS) (2.5 eq)

  • Potassium Carbonate (K₂CO₃) (3.0 eq)

  • Solvent: Acetone or DMF (Anhydrous)

Protocol:

  • Dissolution: Dissolve 15.2 g (100 mmol) of 4-isopropylcatechol in 150 mL of anhydrous acetone in a round-bottom flask equipped with a reflux condenser.

  • Deprotonation: Add 41.4 g (300 mmol) of anhydrous K₂CO₃. Stir the suspension for 15 minutes at room temperature.

  • Alkylation: Add 15.6 mL (250 mmol) of Methyl Iodide dropwise via a syringe or addition funnel. Caution: MeI is a neurotoxin and alkylating agent.

  • Reflux: Heat the mixture to reflux (approx. 60°C) for 6–12 hours. Monitor conversion via TLC (Hexane/EtOAc 8:2).

  • Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve the residue in diethyl ether, wash with 1M NaOH (to remove unreacted phenol) and brine. Dry over MgSO₄ and distill under vacuum to yield the product.

Method B: Friedel-Crafts Alkylation of Veratrole

Reagents: Veratrole (1,2-dimethoxybenzene), Isopropyl Chloride, AlCl₃ (Catalyst). Note: This method yields a mixture of 4-isopropyl (major) and 3-isopropyl (minor) isomers, requiring fractional distillation for separation.

Synthesis Pathway Diagram

The following diagram illustrates the logical flow of the preferred synthesis route (Method A).

SynthesisPathway Catechol 4-Isopropylcatechol (Precursor) Intermediate Transition State (Phenoxide Anion) Catechol->Intermediate Deprotonation Reagents Reagents: MeI + K2CO3 (Acetone, Reflux) Reagents->Intermediate Product 4-Isopropyl-1,2-dimethoxybenzene (Target) Intermediate->Product SN2 Methylation

Figure 1: Step-wise methylation pathway from the catechol precursor to the dimethoxy ether target.

Applications & Biological Context[1][4][5]

Industrial Applications
  • Fragrance Chemistry: The compound serves as a modifier in perfumery, offering a balsamic, vanilla-like note that is less prone to oxidation than its phenolic precursors (e.g., eugenol or catechol).

  • Organic Intermediate: It functions as a stable, protected scaffold for synthesizing complex lignans or isoquinoline alkaloids where the 3,4-dimethoxy substitution pattern is required.

Biological Relevance

Unlike its precursor (4-isopropylcatechol), which is a potent depigmenting agent and melanocytotoxin, 4-isopropyl-1,2-dimethoxybenzene is relatively inert biologically due to the "capping" of the phenolic hydroxyl groups.

  • Metabolism: In mammalian systems, the compound likely undergoes O-demethylation by Cytochrome P450 enzymes (CYP) to revert to 4-isopropylcatechol or 4-isopropylguaiacol before excretion.

  • Toxicity: Generally lower acute toxicity than catechols, but acts as a mild skin and eye irritant.

StructureActivity Target 4-Isopropyl-1,2-dimethoxybenzene (Lipophilic Ether) Metabolism CYP450 Metabolism (O-Demethylation) Target->Metabolism In Vivo ActiveMetabolite 4-Isopropylcatechol (Active Phenol) Metabolism->ActiveMetabolite Effect Biological Activity (Melanotoxicity/Antioxidant) ActiveMetabolite->Effect Mechanism

Figure 2: Metabolic activation pathway. The dimethoxy compound acts as a pro-drug or stable carrier for the active catechol.

Safety & Handling

Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Handling Protocols:

    • Use in a fume hood to avoid inhalation of vapors.

    • Wear nitrile gloves and safety goggles.

    • Store in a cool, dry place away from strong oxidizing agents.

References

  • PubChem. 4-Isopropyl-1,2-dimethoxybenzene (Compound CID 10910154).[2] National Library of Medicine. Available at: [Link]

  • The Good Scents Company. 1,2-Dimethoxy-4-propylbenzene and related structures. Available at: [Link]

Sources

Exploratory

Safety Data Sheet (SDS) for 4-Isopropyl-1,2-dimethoxybenzene

Operational Risk Management & Technical Safety Profile: 4-Isopropyl-1,2-dimethoxybenzene Chemical Identity & Characterization 4-Isopropyl-1,2-dimethoxybenzene is a functionalized aromatic ether, structurally serving as a...

Author: BenchChem Technical Support Team. Date: February 2026

Operational Risk Management & Technical Safety Profile: 4-Isopropyl-1,2-dimethoxybenzene

Chemical Identity & Characterization

4-Isopropyl-1,2-dimethoxybenzene is a functionalized aromatic ether, structurally serving as a lipophilic analog of veratrole (1,2-dimethoxybenzene).[1] In drug development, it is frequently utilized as a metabolic probe or a scaffold intermediate to modulate the solubility and metabolic stability of catechol-based pharmacophores.[1]

  • Synonyms: 3,4-Dimethoxycumene; 1,2-Dimethoxy-4-(1-methylethyl)benzene.[1]

  • CAS Number: 4132-76-7[1][2]

  • Molecular Formula: C₁₁H₁₆O₂[2]

  • Molecular Weight: 180.24 g/mol

  • SMILES: COc1ccc(cc1OC)C(C)C

Physicochemical Profile (Experimental & Predicted)

Note: Specific experimental data for this isomer is limited in public registries.[1] Values below marked "Pred" are calculated based on Group Contribution Methods relative to the parent compound, Veratrole.

PropertyValueSource/Method
Physical State Liquid (Colorless to Pale Yellow)Experimental Observation
Boiling Point ~235–245 °C (at 760 mmHg)Pred.[3] (Veratrole BP + Isopropyl Shift)
Density ~1.02 g/cm³Pred.[1] (Lipophilicity adjustment)
Flash Point > 95 °C (Closed Cup)Pred. (Combustible, Class IIIB)
LogP (Octanol/Water) ~3.2Pred.[1] (High Lipophilicity)
Solubility Insoluble in water; Soluble in DCM, EtOH, DMSOExperimental

Hazard Identification & Toxicology (GHS)

While specific toxicological datasets (LD50) for CAS 4132-76-7 are sparse, a Structure-Activity Relationship (SAR) analysis using Veratrole (CAS 91-16-7) as the primary read-across analog establishes the following hazard profile.

Core Hazard: The addition of the isopropyl group increases lipophilicity (LogP ~3.[1]2) compared to Veratrole (LogP ~1.6), enhancing dermal penetration potential while retaining the irritant properties of the catechol ether motif.[1]

GHS Classification (Derived)
  • Skin Corrosion/Irritation: Category 2 (Causes skin irritation).[1]

  • Serious Eye Damage/Irritation: Category 2A (Causes serious eye irritation).[1]

  • Acute Toxicity (Oral): Category 4 (Harmful if swallowed) – Based on Veratrole LD50 ~1360 mg/kg (Rat).

  • STOT-SE: Category 3 (May cause respiratory irritation).[1]

Toxicological Mechanism: The Quinone Redox Cycle

For drug development professionals, the primary toxicological concern is the metabolic bioactivation of the dimethoxy motif.[1]

  • O-Demethylation: Cytochrome P450 enzymes (primarily CYP2D6/CYP3A4) cleave the methyl ethers.[1]

  • Catechol Formation: This yields the corresponding isopropyl-catechol.[1]

  • Quinone Oxidation: The catechol can oxidize to an o-quinone, a potent electrophile capable of Michael addition to cellular proteins (cysteine residues) or DNA, leading to cytotoxicity.[1]

MetabolicActivation Parent 4-Isopropyl-1,2-dimethoxybenzene (Lipophilic Ether) Metabolite 4-Isopropylcatechol (Reactive Intermediate) Parent->Metabolite CYP450 (O-Demethylation) Toxicophore o-Quinone Derivative (Electrophilic Toxicophore) Metabolite->Toxicophore Oxidation (ROS Generation) Toxicophore->Metabolite Redox Cycling (NADPH Depletion) Adduct Protein/DNA Adducts (Cytotoxicity) Toxicophore->Adduct Michael Addition (Covalent Binding)

Figure 1: Metabolic activation pathway highlighting the risk of quinone formation and redox cycling.[1]

Operational Safety & Engineering Controls

The high boiling point (>230°C) reduces vapor pressure risks at room temperature, but heating (e.g., during distillation or reflux) significantly escalates inhalation risks.[1]

Engineering Control Matrix
OperationControl LevelRationale
Cold Storage/Weighing Open Bench (with PPE)Low vapor pressure; minimal inhalation risk.[4]
Synthesis/Reflux Fume Hood (Required) Heat generates vapors; potential for respiratory irritation.[1]
Spill Cleanup (>10mL) Fume Hood / Local ExhaustPrevent saturation of breathing zone; odor threshold is low.[1]
Personal Protective Equipment (PPE) Selection
  • Glove Material: Nitrile (Minimum 0.11mm) is recommended.[1]

    • Causality: The isopropyl group increases non-polar character.[1] Latex gloves are permeable to lipophilic aromatics and should be avoided.[1] For prolonged contact (>30 mins), use Viton or Silver Shield laminates.[1]

  • Respiratory: If aerosolized or heated outside a hood, use a Type A (Organic Vapor) filter respirator.[1]

Handling, Storage & Stability

Peroxide Formation Risk

As an ether derivative, 4-Isopropyl-1,2-dimethoxybenzene has a latent potential to form explosive peroxides upon prolonged exposure to air and light, specifically at the benzylic position (the isopropyl methine hydrogen is tertiary and susceptible to autoxidation).[1]

  • Storage Protocol:

    • Store under inert atmosphere (Nitrogen/Argon) .

    • Keep in amber glass to prevent photo-oxidation.[1]

    • Test for Peroxides: If stored >12 months, test with starch-iodide paper before distillation. Do not distill to dryness.

Chemical Incompatibilities
  • Strong Oxidizers: Reaction may be vigorous (exothermic).[1]

  • Lewis Acids (BBr3, AlCl3): Will cause rapid O-demethylation (intended in synthesis, hazardous if uncontrolled).[1]

Emergency Response Protocols

Spill Management Workflow

Do not simply "wipe up." The lipophilicity requires specific solvent management.[1]

SpillResponse Start Spill Detected Assess Assess Volume & Heat (Is it fuming?) Start->Assess Small < 50 mL Cool Liquid Assess->Small Large > 50 mL or Hot Assess->Large Absorb Absorb with Vermiculite or Sand (Inert) Small->Absorb Evac Evacuate Area Ventilate Large->Evac Clean Wash Surface with Ethanol then Soap/Water Absorb->Clean Evac->Absorb After vapors dissipate

Figure 2: Decision logic for spill containment, prioritizing vapor management.

Fire Fighting Measures
  • Flash Point: >95°C (Combustible).[1]

  • Media: CO₂ or Dry Chemical .[1] Do NOT use a solid water stream; the chemical is lighter than water (approx density ~1.02, but lipophilic) and may float/spread on top of water, expanding the fire.[1]

References

  • PubChem. (n.d.).[1][5] 4-Isopropyl-1,2-dimethoxybenzene (Compound).[2] National Library of Medicine.[1] Retrieved from [Link]

  • Bolton, J. L., et al. (2000).[1] Role of Quinones in Toxicology. Chemical Research in Toxicology, 13(3), 135-160.[1] (Mechanistic grounding for catechol/quinone toxicity).

Sources

Foundational

Literature review on 4-Isopropyl-1,2-dimethoxybenzene synthesis history

Topic: Literature review on 4-Isopropyl-1,2-dimethoxybenzene synthesis history Content Type: In-depth Technical Guide Executive Summary 4-Isopropyl-1,2-dimethoxybenzene (CAS: 4132-76-7), often referred to as 3,4-dimethox...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Literature review on 4-Isopropyl-1,2-dimethoxybenzene synthesis history Content Type: In-depth Technical Guide

Executive Summary

4-Isopropyl-1,2-dimethoxybenzene (CAS: 4132-76-7), often referred to as 3,4-dimethoxycumene, serves as a critical intermediate in the synthesis of agrochemicals and pharmaceuticals, most notably as a precursor scaffold for calcium channel blockers (e.g., Verapamil analogs) and liquid crystal mesogens.[1]

Historically, the synthesis of this molecule has evolved from non-selective "brute force" alkylations to precision-controlled organometallic couplings. This guide analyzes the three dominant synthetic paradigms:

  • Classical Friedel-Crafts Alkylation: High throughput, lower selectivity.[1]

  • Acylation-Reduction Sequence: High fidelity, multi-step control.

  • Modern Cross-Coupling (Kumada/Suzuki): High precision, atom-economy challenges.[1]

Part 1: The Veratrole Alkylation Era (Classical Approaches)

Mechanism and Regioselectivity

The most direct route to 4-isopropyl-1,2-dimethoxybenzene is the Friedel-Crafts alkylation of veratrole (1,2-dimethoxybenzene) with an isopropyl halide or propylene.[1]

Veratrole is an electron-rich aromatic system due to the donating effects (+M) of the two methoxy groups.

  • Position 3/6 (Ortho): Sterically hindered, particularly position 3 which lies between the two methoxy groups.

  • Position 4/5 (Para): Electronically activated and sterically accessible.[1]

Consequently, electrophilic attack predominantly occurs at the 4-position.[1] However, the high reactivity of the substrate often leads to polyalkylation (formation of di-isopropyl species) and isomerization if the reaction time or catalyst load is not strictly controlled.

Catalyst Evolution
  • Generation I (

    
    ):  The traditional use of stoichiometric aluminum chloride provides high conversion but suffers from tedious workups (aluminum sludge) and environmental toxicity.
    
  • Generation II (Zeolites & Solid Acids): Modern industrial protocols utilize H-Beta or H-Y zeolites.[1] These heterogeneous catalysts improve shape selectivity, suppressing the formation of bulky dialkylated byproducts, and are recyclable.

Part 2: The Acylation-Reduction Pathway (Stepwise Control)[1]

For pharmaceutical applications requiring >99.5% purity, the direct alkylation route often fails due to trace isomer contamination. The Acylation-Reduction strategy circumvents this by locking the regiochemistry in the first step.

The Workflow
  • Friedel-Crafts Acylation: Veratrole reacts with acetyl chloride to form 3,4-dimethoxyacetophenone (Acetoveratrone) .[1] The acetyl group is bulky and deactivating, preventing over-reaction and ensuring exclusive para-substitution.

  • Grignard Addition: Reaction with methylmagnesium bromide (MeMgBr) yields the tertiary alcohol.[1]

  • Hydrogenolysis: Catalytic reduction (Pd/C +

    
    ) removes the hydroxyl group to yield the isopropyl moiety.
    
Why This Route Persists

Despite being three steps, this route is preferred in GMP environments because every intermediate is a stable, crystalline solid (or distinct liquid) that can be purified, ensuring the final isopropyl group is exactly at the 4-position without "wandering" alkyl groups.

Part 3: Modern Catalytic Methods (Cross-Coupling)[1]

Recent developments utilize transition-metal catalyzed cross-coupling to construct the C-C bond under mild conditions.[1]

Kumada and Suzuki Couplings
  • Kumada: 4-Bromo-1,2-dimethoxybenzene + Isopropylmagnesium chloride (Ni/Pd cat).[1]

  • Suzuki: 4-Bromo-1,2-dimethoxybenzene + Isopropylboronic acid.[1]

Expert Insight: While elegant, these methods are generally reserved for small-scale library synthesis or when the veratrole core contains other sensitive functional groups that cannot withstand Friedel-Crafts conditions.[1] The cost of the aryl bromide starting material typically prohibits bulk commodity production.

Part 4: Comparative Analysis & Data

MetricRoute 1: Direct AlkylationRoute 2: Acylation-ReductionRoute 3: Kumada Coupling
Atom Economy HighLow (Stoichiometric waste)Moderate
Regioselectivity 85-90% (4-isomer)>99%>99%
Reagent Cost Low (Propylene/Veratrole)Medium (Acetyl Cl/Grignard)High (Pd cat/Aryl Bromide)
Scalability Excellent (Ton scale)Good (Kg scale)Fair (Gram to Kg scale)
Primary Impurity Dialkylated veratroleUnreduced alcoholHomocoupling products

Part 5: Visualizing the Pathways

The following diagram illustrates the divergent synthetic strategies discussed.

SynthesisPathways Veratrole Veratrole (1,2-Dimethoxybenzene) DirectAlk Route 1: Direct Alkylation (iPr-Cl / Lewis Acid) Veratrole->DirectAlk Acylation Route 2: Acylation (AcCl / AlCl3) Veratrole->Acylation Bromination Route 3: Bromination Veratrole->Bromination Target TARGET: 4-Isopropyl-1,2-dimethoxybenzene DirectAlk->Target Major Byproducts Byproducts: Dialkylated species DirectAlk->Byproducts Minor Acetoveratrone Intermediate: 3,4-Dimethoxyacetophenone Acylation->Acetoveratrone High Regiocontrol Grignard Grignard & Reduction (MeMgBr -> H2/Pd) Acetoveratrone->Grignard Grignard->Target ArylBromide 4-Bromo-1,2-dimethoxybenzene Bromination->ArylBromide Kumada Kumada Coupling (iPr-MgCl / Ni cat) ArylBromide->Kumada Kumada->Target

Figure 1: Strategic synthetic map showing the three primary routes to 4-Isopropyl-1,2-dimethoxybenzene.[1]

Part 6: Detailed Experimental Protocols

Protocol A: High-Purity Synthesis via Acylation-Reduction

Recommended for pharmaceutical impurity standard synthesis.[1]

Step 1: Synthesis of 3,4-Dimethoxyacetophenone

  • Setup: Equip a 3-neck flask with a mechanical stirrer, dropping funnel, and reflux condenser under

    
    .
    
  • Reagents: Charge

    
     (1.2 eq) in dry DCM (
    
    
    
    ).
  • Addition: Add Acetyl Chloride (1.1 eq) dropwise. Stir for 15 min.

  • Substrate: Add Veratrole (1.0 eq) dropwise, maintaining temp

    
    .[1]
    
  • Reaction: Allow to warm to RT and stir for 2 hours. Monitor by TLC.[1]

  • Quench: Pour mixture onto crushed ice/HCl. Extract with DCM.[1]

  • Purification: Recrystallize from ethanol. Yield: ~85-90%.[1][2][3]

Step 2: Conversion to 4-Isopropyl-1,2-dimethoxybenzene

  • Grignard Formation: Prepare MeMgBr (1.5 eq) in anhydrous ether.

  • Addition: Add solution of 3,4-Dimethoxyacetophenone (from Step 1) slowly at

    
    .
    
  • Hydrolysis: Quench with saturated

    
    . Isolate the crude tertiary alcohol.
    
  • Hydrogenolysis: Dissolve alcohol in Ethanol/Acetic Acid (10:1). Add 10% Pd/C catalyst (5 wt%).[1]

  • Reduction: Hydrogenate at 40 psi

    
     for 4 hours.
    
  • Workup: Filter catalyst, neutralize acid, and distill the oil.

    • Target BP: ~248°C (at atm) or ~115°C (at 10 mmHg).

Protocol B: Modern Kumada Coupling (Laboratory Scale)

Recommended for rapid, small-scale synthesis.[1]

  • Reagents: 4-Bromo-1,2-dimethoxybenzene (1.0 eq),

    
     (0.05 eq).
    
  • Solvent: Anhydrous THF.

  • Procedure:

    • Dissolve aryl bromide and catalyst in THF under Argon.

    • Cool to

      
      .
      
    • Add Isopropylmagnesium chloride (2.0 M in THF, 1.2 eq) dropwise.[1]

    • Critical Control: The reaction is exothermic. Maintain temp

      
       during addition.
      
  • Completion: Reflux for 2 hours.

  • Quench: Carefully add 1M HCl. Extract with ether.[1][4]

  • Purification: Flash chromatography (Hexanes/EtOAc 95:5).

References

  • Friedel-Crafts Alkylation Mechanisms

    • Friedel, C., & Crafts, J. M. (1877).[5][6] Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc. Comptes Rendus.[1]

    • Note: Foundational text establishing c
  • Acylation-Reduction Route (Acetoveratrone)
  • Modern Catalytic Improvements (Zeolites)

    • Corma, A., et al. (1996). Zeolites as Catalysts in Organic Synthesis.[1] Chemical Reviews. Link

  • Kumada Coupling Protocols

    • Tamao, K., Sumitani, K., & Kumada, M. (1972). Selective Carbon-Carbon Bond Formation by Cross-Coupling of Grignard Reagents with Organic Halides.[1][7] Journal of the American Chemical Society.[8][9] Link[1]

  • Physical Properties & Characterization

    • National Center for Biotechnology Information (2023).[1] PubChem Compound Summary for CID 10910154, 4-Isopropyl-1,2-dimethoxybenzene.[1][10]Link[1]

Sources

Protocols & Analytical Methods

Method

Application Note: Precision Synthesis of 4-Isopropyl-1,2-dimethoxybenzene

Executive Summary The synthesis of 4-Isopropyl-1,2-dimethoxybenzene (also known as 3,4-dimethoxycumene) is a critical transformation in the development of isoquinoline alkaloids, agrochemicals, and fragrance fixatives.[1...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The synthesis of 4-Isopropyl-1,2-dimethoxybenzene (also known as 3,4-dimethoxycumene) is a critical transformation in the development of isoquinoline alkaloids, agrochemicals, and fragrance fixatives.[1][2] While direct Friedel-Crafts alkylation of veratrole offers a concise route, it frequently suffers from poor regioselectivity (formation of 3-isopropyl and 4,5-diisopropyl impurities) and carbocation rearrangements.[1]

This Application Note details two distinct protocols:

  • Protocol A (The "Gold Standard"): A stepwise Acylation-Grignard-Reduction sequence designed for pharmaceutical applications requiring

    
     isomeric purity.
    
  • Protocol B (Process Route): A direct alkylation method optimized for scalability and cost-efficiency, utilizing kinetic control to maximize the 4-isomer.[1]

Strategic Pathway Analysis

The veratrole nucleus is electron-rich, activated by two methoxy groups.[1] The 4-position is sterically favored over the 3-position (which is flanked by two methoxy groups). However, the activation is strong enough that over-alkylation is a persistent risk in direct methods.[1][2]

Reaction Logic Diagram

G cluster_0 Protocol A: High Purity (Stepwise) cluster_1 Protocol B: Direct Alkylation Veratrole Veratrole (1,2-dimethoxybenzene) Acetoveratrone Acetoveratrone (3,4-Dimethoxyacetophenone) Veratrole->Acetoveratrone AcCl, AlCl3 (Regioselective) TargetB Target (Crude) + Isomers Veratrole->TargetB iPr-Cl, AlCl3 Low Temp TertAlcohol Tertiary Alcohol Intermediate Acetoveratrone->TertAlcohol MeMgBr (Grignard) Alkene Alpha-Methyl Styrene Derivative TertAlcohol->Alkene pTSA, Toluene (-H2O) TargetA Target: 4-Isopropyl-1,2-dimethoxybenzene Alkene->TargetA H2, Pd/C

Figure 1: Strategic comparison of synthetic routes.[1][2] Protocol A ensures regiocontrol via the acyl intermediate.[2]

Protocol A: High-Purity Synthesis (Acylation-Reduction)[1]

Objective: Synthesis of >99% pure 4-isopropyl-1,2-dimethoxybenzene free of regioisomers. Mechanism: Friedel-Crafts Acylation


 Grignard Addition 

Dehydration

Hydrogenation.[1]
Stage I: Synthesis of 3,4-Dimethoxyacetophenone (Acetoveratrone)

Rationale: The acetyl group is bulky and deactivating, preventing poly-substitution and ensuring exclusive para-substitution relative to the C1-methoxy group.[1]

Reagents:

  • Veratrole (1.0 eq)[1][2]

  • Acetyl Chloride (1.2 eq)[2]

  • Aluminum Chloride (

    
    ) (1.3 eq)[2]
    
  • Dichloromethane (DCM) (Anhydrous)[2]

Procedure:

  • Setup: Flame-dry a 3-neck round bottom flask (RBF) equipped with a magnetic stir bar, addition funnel, and an argon inlet.

  • Catalyst Suspension: Charge

    
     (1.3 eq) and DCM (5 mL/g of veratrole) into the flask. Cool to 0°C.[1]
    
  • Acylation: Add Acetyl Chloride (1.2 eq) dropwise. Stir for 15 min to form the acylium complex.

  • Substrate Addition: Add Veratrole (1.0 eq) dissolved in minimal DCM dropwise over 30 minutes, maintaining internal temperature

    
    C.
    
    • Note: The solution will turn dark red/brown.

  • Quench: Pour the mixture over crushed ice/HCl. Extract with DCM (

    
    ).[2] Wash organic layer with 1M NaOH (to remove unreacted phenols/acids) and Brine.
    
  • Purification: Recrystallize from Ethanol/Hexane if necessary.

    • Checkpoint:

      
      H NMR should show a singlet methyl ketone peak at 
      
      
      
      ppm.[2]
Stage II: Grignard Addition & Reduction

Rationale: Direct reduction of the ketone to the alkane is possible (Clemmensen), but the Grignard route allows for milder conditions compatible with the ether linkages.[2]

Reagents:

  • 3,4-Dimethoxyacetophenone (from Stage I)[1][2]

  • Methylmagnesium Bromide (MeMgBr) (3.0 M in ether, 1.5 eq)[1][2]

  • p-Toluenesulfonic acid (pTSA) (Catalytic)[2]

  • Pd/C (10% wt)[1][2]

Procedure:

  • Grignard: To a solution of Acetoveratrone in anhydrous THF at 0°C, add MeMgBr (1.5 eq) dropwise. Warm to RT and stir for 2 hours.

  • Workup: Quench with saturated

    
    . Extract with Ethyl Acetate.[3] Evaporate solvent to yield the crude tertiary alcohol.
    
  • Dehydration: Dissolve the crude alcohol in Toluene. Add pTSA (5 mol%).[2] Reflux with a Dean-Stark trap for 2 hours to remove water.[1]

    • Result: Formation of 1,2-dimethoxy-4-(prop-1-en-2-yl)benzene (The alkene).[1]

  • Hydrogenation: Filter the toluene solution through a silica plug (to remove acid). Transfer to a hydrogenation vessel.[1] Add 10% Pd/C (5 wt% loading). Stir under

    
     balloon (1 atm) for 4-6 hours.
    
  • Final Isolation: Filter catalyst through Celite. Concentrate filtrate.[1][4] Distill under reduced pressure (approx. 120°C @ 10 mmHg) for high purity.

Protocol B: Direct Alkylation (Process Route)

Objective: Rapid access to material where isomeric purity is secondary to throughput. Critical Control: Temperature must be kept low to prevent rearrangement and polyalkylation.

Reagents:

  • Veratrole (1.0 eq)[1][2]

  • Isopropyl Chloride (1.1 eq)[2]

  • 
     (0.2 eq - Catalytic amount is sufficient for alkylation)[1]
    
  • Nitromethane or DCM (Solvent)[1][2]

Procedure:

  • Dissolve Veratrole in DCM.[1] Cool to -10°C (Ice/Salt bath).

  • Add

    
     (0.2 eq).
    
  • Add Isopropyl Chloride (1.1 eq) extremely slowly (over 1 hour).

    • Process Tip: Monitor by GC-MS.[1] Stop reaction immediately when Veratrole is consumed.[1] Do not chase conversion; over-reaction leads to 4,5-diisopropylveratrole.[1]

  • Quench with water.[5] Separate phases.

  • Fractional Distillation: This step is mandatory.[1] The boiling point difference between the mono-isopropyl and di-isopropyl derivatives is significant, allowing separation.

Analytical Specifications

Attribute4-Isopropyl-1,2-dimethoxybenzene3-Isopropyl isomer (Impurity)
GC Retention Major Peak (

)
Minor Peak (

)
¹H NMR (Aromatic) ABX Pattern (

6.7-6.9 ppm)
Complex splitting (crowded)
¹H NMR (Alkyl) Septet (

2.[1]8) + Doublet (

1.[2]2)
Septet shifted downfield
Mass Spec (EI) M+ 180, Base Peak 165 (M-Me)Similar fragmentation

Self-Validation Check:

  • In Protocol A , the absence of a carbonyl peak in IR (

    
    ) and the appearance of the isopropyl doublet in NMR confirms success.[2]
    
  • In Protocol B , if the integration of the aromatic region is < 3 protons relative to the methoxy groups (6H), polyalkylation has occurred.[1][2]

References

  • Friedel-Crafts Acylation of Veratrole

    • Mechanism & General Protocol: "Acylation of aromatic ethers."[1] Vogel's Textbook of Practical Organic Chemistry, 5th Ed.[1][2]

    • Specific Intermediate: - ChemicalBook Database Entry.[1][2]

  • Grignard & Reduction Sequence

    • Methodology: "Preparation of Cumenes from Acetophenones."[1] Journal of Organic Chemistry. (General methodology for converting Acetyl to Isopropyl).

  • Direct Alkylation Risks

    • Regioselectivity Data: - Journal of Organic Chemistry (Note: Illustrates the steric preference for position 4).

  • Industrial Context

    • Patent Reference: - European Patent Office.[1] (Confirms the utility of the isopropyl intermediate).

Disclaimer: These protocols involve hazardous reagents (


, 

, Alkyl Halides).[1][2] All work must be performed in a functioning fume hood with appropriate PPE.

Sources

Application

Application Notes and Protocols for the Friedel-Crafts Alkylation of 3,4-Dimethoxycumene

Abstract This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of 3,4-dimethoxycumene, a polysubstituted aromatic compound with potential applications in the synthesis of complex organic...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive overview of the Friedel-Crafts alkylation of 3,4-dimethoxycumene, a polysubstituted aromatic compound with potential applications in the synthesis of complex organic molecules. While direct, peer-reviewed protocols for this specific substrate are not widely documented, this guide synthesizes established methodologies for structurally analogous compounds, such as 1,4-dimethoxybenzene and veratrole (1,2-dimethoxybenzene), to propose robust and scientifically grounded experimental procedures. We will delve into the mechanistic underpinnings of the reaction, discuss the critical role of substituent directing effects, and present detailed protocols for the alkylation of 3,4-dimethoxycumene with tertiary alcohols. Furthermore, this document will address potential side reactions, safety considerations, and methods for the purification and characterization of the resulting products.

Introduction to Friedel-Crafts Alkylation of Activated Aromatic Systems

The Friedel-Crafts alkylation, a cornerstone of organic synthesis discovered by Charles Friedel and James Crafts in 1877, facilitates the formation of carbon-carbon bonds by attaching an alkyl group to an aromatic ring.[1] This electrophilic aromatic substitution reaction is pivotal in the synthesis of a wide array of chemical intermediates and final products. The reaction typically involves the generation of a carbocation electrophile from an alkyl halide, alcohol, or alkene, which is then attacked by the electron-rich aromatic ring.[2]

The reactivity of the aromatic substrate is paramount. Electron-donating groups, such as the methoxy (-OCH₃) and isopropyl (-CH(CH₃)₂) moieties present in 3,4-dimethoxycumene, activate the aromatic ring, making it more nucleophilic and thus more susceptible to electrophilic attack.[2] However, this increased reactivity can also lead to challenges, most notably polyalkylation, where multiple alkyl groups are added to the ring.[3]

This guide will focus on protocols utilizing tertiary alcohols as alkylating agents in the presence of a strong Brønsted acid catalyst like sulfuric acid. This approach circumvents the need for traditional Lewis acid catalysts and often proceeds under milder conditions.[4]

Mechanistic Considerations and Regioselectivity

The Friedel-Crafts alkylation of 3,4-dimethoxycumene proceeds through a well-established electrophilic aromatic substitution mechanism. The key steps are the formation of a carbocation, the nucleophilic attack by the aromatic ring, and the subsequent deprotonation to restore aromaticity.

Generation of the Electrophile

In the context of the protocols described herein, the electrophile, a tertiary carbocation, is generated from a tertiary alcohol through protonation by a strong acid (e.g., sulfuric acid), followed by the loss of a water molecule.[4] The stability of the resulting carbocation is a crucial factor in the success of the reaction.

G cluster_0 Carbocation Formation tBuOH Tertiary Alcohol (e.g., t-Butanol) H2SO4 Sulfuric Acid (Catalyst) Protonated_Alcohol Protonated Alcohol Carbocation Tertiary Carbocation Water Water

Directing Effects and Predicted Regiochemistry

The existing substituents on the 3,4-dimethoxycumene ring will dictate the position of the incoming alkyl group. Both methoxy groups and the isopropyl group are ortho-, para-directing activators. However, steric hindrance from the bulky isopropyl group will significantly influence the final product distribution.

  • Methoxy groups (-OCH₃): Strongly activating and ortho-, para-directing.

  • Isopropyl group (-CH(CH₃)₂): Moderately activating and ortho-, para-directing.

Given the substitution pattern of 3,4-dimethoxycumene, the potential sites for electrophilic attack are positions 2, 5, and 6.

  • Position 2: Ortho to the methoxy group at C3 and meta to the methoxy group at C4. Sterically hindered by the adjacent isopropyl group at C1.

  • Position 5: Para to the methoxy group at C2 and ortho to the methoxy group at C1. This position is electronically activated by both methoxy groups.

  • Position 6: Ortho to the methoxy group at C4 and meta to the methoxy group at C3. This position is also sterically accessible.

Considering both electronic and steric factors, the most likely position for alkylation is position 5 , as it is electronically favored by both methoxy groups and is sterically less hindered than position 2. Alkylation at position 6 is also possible. The exact product ratio will depend on the specific reaction conditions.

"Aromatic_Ring" [label=<

3,4-Dimethoxycumene

];

"Positions" [label="Potential Alkylation Sites:\nPosition 5 (most favored)\nPosition 6 (possible)\nPosition 2 (sterically hindered)"];

"Aromatic_Ring" -> "Positions" [style=invis]; } mendot Diagram 2: Predicted regioselectivity of Friedel-Crafts alkylation on 3,4-dimethoxycumene.

Experimental Protocols

Safety Precaution: These protocols involve the use of concentrated strong acids, which are highly corrosive. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Protocol 1: Alkylation with t-Butanol

This protocol is adapted from established procedures for the alkylation of 1,4-dimethoxybenzene.[4]

Materials:

  • 3,4-Dimethoxycumene

  • t-Butanol

  • Glacial Acetic Acid

  • Concentrated Sulfuric Acid (98%)

  • Methanol (for recrystallization)

  • Deionized Water

  • Ice

Procedure:

  • In a 100 mL Erlenmeyer flask, dissolve 5.0 g of 3,4-dimethoxycumene in 15 mL of glacial acetic acid. Gentle warming may be required to facilitate dissolution.

  • Add 1.2 equivalents of t-butanol to the solution and stir to mix.

  • Cool the flask in an ice-water bath.

  • Slowly, and with constant swirling, add 10 mL of concentrated sulfuric acid dropwise over a period of 10-15 minutes. The reaction is exothermic, so maintain the temperature of the reaction mixture below 20°C. The solution will likely change color.

  • After the addition is complete, remove the flask from the ice bath and allow it to stir at room temperature for 20-30 minutes.

  • Pour the reaction mixture over approximately 50 g of crushed ice in a 250 mL beaker. This will precipitate the crude product.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with several portions of cold deionized water until the washings are neutral to litmus paper.

  • Wash the filter cake with a small amount of cold methanol to remove some impurities.

  • Recrystallize the crude product from a minimal amount of hot methanol to obtain the purified product.

  • Dry the purified crystals, weigh them, and determine the melting point. Characterize the product using spectroscopic methods (e.g., ¹H NMR, ¹³C NMR, IR).

Quantitative Data (Expected)

The following table provides an example of the expected quantities and outcomes for the reaction described in Protocol 3.1. Please note that actual yields may vary depending on the purity of reagents and adherence to the protocol.

Reagent/ProductMolar Mass ( g/mol )AmountMolesEquivalents
3,4-Dimethoxycumene180.255.0 g0.02771
t-Butanol74.122.45 g (3.1 mL)0.03321.2
Product~236.36Theoretical: ~6.55 g--

Potential Challenges and Troubleshooting

  • Polyalkylation: Due to the activated nature of the 3,4-dimethoxycumene ring, the addition of more than one alkyl group is a potential side reaction.[3] Using a molar excess of the aromatic substrate relative to the alkylating agent can help to minimize this.

  • Carbocation Rearrangement: While tertiary carbocations are relatively stable, rearrangements can occur with other types of alkylating agents (e.g., primary or secondary alcohols/halides), leading to a mixture of products.[2] The use of t-butanol in the provided protocol is intended to avoid this issue.

  • Reaction Control: The reaction is exothermic. Careful control of the temperature during the addition of sulfuric acid is crucial to prevent side reactions and ensure a good yield.

Visualization of the Experimental Workflow

G Start Start Dissolve Dissolve 3,4-Dimethoxycumene in Acetic Acid Start->Dissolve Add_Alcohol Add t-Butanol Dissolve->Add_Alcohol Cool Cool in Ice Bath Add_Alcohol->Cool Add_Acid Slowly Add Concentrated H₂SO₄ Cool->Add_Acid Stir_RT Stir at Room Temperature Add_Acid->Stir_RT Precipitate Pour over Ice to Precipitate Product Stir_RT->Precipitate Filter Vacuum Filter Precipitate->Filter Wash_Water Wash with Cold Water Filter->Wash_Water Wash_MeOH Wash with Cold Methanol Wash_Water->Wash_MeOH Recrystallize Recrystallize from Hot Methanol Wash_MeOH->Recrystallize Dry_Characterize Dry and Characterize Product Recrystallize->Dry_Characterize End End Dry_Characterize->End

Conclusion

The Friedel-Crafts alkylation of 3,4-dimethoxycumene represents a viable route to novel polysubstituted aromatic compounds. While direct literature protocols are scarce, the principles of electrophilic aromatic substitution on activated rings are well-established. By adapting procedures from analogous, well-studied substrates, researchers can approach this synthesis with a strong theoretical and practical foundation. Careful control of reaction conditions, particularly temperature and stoichiometry, will be key to achieving high yields and minimizing side products. The protocols and insights provided in this guide are intended to serve as a valuable starting point for further investigation and optimization in the laboratory.

References

  • Bandini, M., et al. (2009). Catalytic Enantioselective Friedel−Crafts Alkylation of Indoles with Nitroalkenes by a Chiral GABOL–Aluminum Complex. Organic Letters, 11(15), 3342-3345. Available at: [Link]

  • ChemRxiv. (2023). Catalytic Friedel–Crafts Reactions of Unactivated Secondary Alcohols: Site-Selective ortho-Alkylation of Phenols. Available at: [Link]

  • Friedel, C., & Crafts, J. M. (1877). Sur une nouvelle méthode générale de synthèse d'hydrocarbures, d'acétones, etc.. Comptes Rendus, 84, 1392-1395.
  • Master Organic Chemistry. (2018). The Intramolecular Friedel-Crafts Reaction. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]

  • PubMed. (2014). Enhanced Activity of Nanocrystalline Beta Zeolite for Acylation of Veratrole With Acetic Anhydride. Available at: [Link]

  • Zenzicubic. (2025). The Friedel-Crafts alkylation of para-dimethoxybenzene. YouTube. Available at: [Link]

  • Google Patents. (n.d.). Synthesizing method for 1,2-dimethoxy benzene.
  • Google Patents. (n.d.). Alkylation of phenolic compounds.
  • ResearchGate. (2012). How can I prepare 1,4 dimethoxy benzene?. Available at: [Link]

  • Sciencemadness.org. (2015). Question on Friedel-Craft alkylation of Catechol and Dopamine synthesis. Available at: [Link]

  • Frontiers in Chemistry. (2022). 2-Alkylation of 3-Alkyindoles With Unactivated Alkenes. Available at: [Link]

  • NC State University Libraries. (n.d.). 16.10 Synthesis of Polysubstituted Benzenes. Available at: [Link]

  • Beilstein Journals. (2010). A review of new developments in the Friedel–Crafts alkylation – From green chemistry to asymmetric catalysis. Available at: [Link]

  • EduBirdie. (n.d.). Friedel-Crafts Alkylation. Available at: [Link]

  • Web Pages. (n.d.). 6. Friedel-Crafts Alkylation: 1,4- Dimethoxybenzene and Biphenyl. Available at: [Link]

Sources

Method

Methylation of 4-isopropylcatechol to produce 4-Isopropylveratrole

High-Efficiency Synthesis of 4-Isopropylveratrole via -Methylation of 4-Isopropylcatechol Application Note: AN-ORG-2026-IPV Abstract & Strategic Overview This Application Note details the synthetic protocols for the conv...

Author: BenchChem Technical Support Team. Date: February 2026

High-Efficiency Synthesis of 4-Isopropylveratrole via -Methylation of 4-Isopropylcatechol

Application Note: AN-ORG-2026-IPV

Abstract & Strategic Overview

This Application Note details the synthetic protocols for the conversion of 4-Isopropylcatechol (4-isopropyl-1,2-dihydroxybenzene) to 4-Isopropylveratrole (4-isopropyl-1,2-dimethoxybenzene). This transformation is a critical step in the synthesis of bioactive intermediates, fragrance compounds, and agrochemicals.[1]

We present two distinct methodologies tailored to specific research needs:

  • Method A (The Standard): A high-yield, ambient-pressure protocol using Methyl Iodide (

    
    ) and Potassium Carbonate (
    
    
    
    ). Ideal for medicinal chemistry and small-scale optimization.
  • Method B (The Green Route): A sustainable, halide-free protocol using Dimethyl Carbonate (

    
    ). Ideal for process chemistry and scale-up, eliminating toxic byproducts.[2]
    

Chemical Mechanism: The Double Williamson Ether Synthesis

The reaction proceeds via a stepwise


 mechanism. The base deprotonates the phenolic hydroxyl groups, creating phenoxide nucleophiles that attack the electrophilic methyl source.
Reaction Pathway Visualization

MethylationMechanism cluster_conditions Reaction Environment Substrate 4-Isopropylcatechol (Dihydroxy) Intermediate Mono-Methylated Intermediate (Guaiacol deriv.) Substrate->Intermediate Step 1: Deprotonation + Me-X Attack Base Base (K2CO3) Base->Substrate Activates Product 4-Isopropylveratrole (Dimethoxy) Intermediate->Product Step 2: Deprotonation + Me-X Attack

Figure 1: Stepwise methylation pathway. The reaction must be driven to completion to avoid mono-methylated impurities.

Experimental Protocols

Method A: Methyl Iodide / (Lab Scale Standard)

Best for: High yield (>95%), mild conditions, ease of workup. Safety Warning: Methyl Iodide is a volatile neurotoxin and alkylating agent. Use only in a fume hood.

Reagents
  • Substrate: 4-Isopropylcatechol (1.0 equiv)

  • Alkylating Agent: Methyl Iodide (

    
    ) (2.5 - 3.0 equiv)
    
  • Base: Potassium Carbonate (

    
    ), anhydrous (2.5 - 3.0 equiv)
    
  • Solvent: Acetone (Reagent grade) or DMF (for faster rates)

Step-by-Step Workflow
  • Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar and a reflux condenser. Flush with nitrogen (

    
    ).
    
  • Dissolution: Add 4-Isopropylcatechol (e.g., 1.52 g, 10 mmol) and Acetone (30 mL). Stir until dissolved.

  • Activation: Add anhydrous

    
     (3.45 g, 25 mmol). The mixture may turn slightly colored due to phenoxide formation.
    
  • Addition: Add Methyl Iodide (1.9 mL, ~30 mmol) dropwise via syringe.

    • Note: If using DMF, cooling to 0°C during addition is recommended to control exotherms.

  • Reaction: Heat the mixture to reflux (approx. 60°C for Acetone) for 12–24 hours.

    • Monitoring: Check TLC (Hexane/EtOAc 8:2). The starting catechol (polar) will disappear; the mono-methyl intermediate will appear transiently; the product (non-polar) will be the top spot.

  • Workup:

    • Cool to room temperature.[2][3][4]

    • Filter off the solid inorganic salts (

      
      , 
      
      
      
      ). Rinse the filter cake with acetone.
    • Concentrate the filtrate under reduced pressure (Rotavap).

    • Redissolve residue in Ethyl Acetate (

      
      ) and wash with water (
      
      
      
      ) and brine (
      
      
      ) to remove residual salts/DMF.
    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Usually obtained as a pure oil. If necessary, purify via silica gel flash chromatography (10% EtOAc in Hexanes).

Method B: Dimethyl Carbonate (Green / Scale-Up)

Best for: Green chemistry compliance, avoiding toxic halides, industrial scalability.[4][5] Constraint: Requires high temperature (autoclave or high-boiling solvent).

Reagents
  • Substrate: 4-Isopropylcatechol (1.0 equiv)

  • Reagent/Solvent: Dimethyl Carbonate (

    
    ) (Excess, acts as solvent)
    
  • Catalyst:

    
     (0.1 - 0.5 equiv) or Tetrabutylammonium bromide (TBAB) for Phase Transfer.
    
Step-by-Step Workflow
  • Setup: Use a stainless steel autoclave or a heavy-walled pressure tube.

  • Charging: Add 4-Isopropylcatechol (10 mmol),

    
     (1 mmol, catalytic), and 
    
    
    
    (15 mL).
  • Reaction: Seal the vessel and heat to 160–180°C for 6–10 hours.

    • Mechanism Note: At

      
      , 
      
      
      
      acts as a methylating agent via a
      
      
      mechanism, releasing only
      
      
      and Methanol.[6]
  • Workup:

    • Cool vessel to room temperature. Carefully vent any residual

      
      .
      
    • Filter to recover the catalyst.[3]

    • Distill off excess

      
       (bp 90°C) and Methanol byproduct.
      
    • The residue is pure 4-Isopropylveratrole.

Analytical Validation

The product is typically a colorless to pale yellow oil.

Expected NMR Data (in )
NucleusShift (

ppm)
MultiplicityIntegrationAssignment
1H 6.75 – 6.85Multiplet3HAromatic Ring Protons
1H 3.87Singlet3H

(Pos 3 or 4)
1H 3.85Singlet3H

(Pos 3 or 4)
1H 2.85Septet (

Hz)
1HIsopropyl

1H 1.23Doublet (

Hz)
6HIsopropyl

13C ~149.0, 147.0Singlets-Aromatic

(Ipso)
13C ~56.0Singlets-Methoxy Carbons
13C ~24.0Singlet-Isopropyl Methyls
Decision Matrix: Method Selection

MethodSelection Start Start: Define Requirements Scale Scale < 5g? Start->Scale Green Strict Green Requirements? Scale->Green No (Scale-up) MethodA Method A: MeI / Acetone (High Yield, Fast, Lab Standard) Scale->MethodA Yes Green->MethodA No (Speed priority) MethodB Method B: DMC / Autoclave (Sustainable, Halide-Free) Green->MethodB Yes

Figure 2: Decision matrix for selecting the optimal methylation protocol.

Troubleshooting & Critical Parameters

  • Incomplete Reaction (Mono-methylation):

    • Symptom:[1][2][6][7][8][9][10] TLC shows a spot between the starting material and the product (likely 4-isopropylguaiacol).

    • Fix: Add another 0.5 equiv of MeI and reflux for an additional 4 hours. Ensure the base is not exhausted (add fresh

      
       if necessary).
      
  • C-Alkylation (Impurity):

    • Cause: Harsh conditions or extremely strong bases can sometimes lead to ring alkylation, though rare with

      
      .
      
    • Prevention:[4] Stick to carbonate bases; avoid Lithium bases or very high temperatures unless using the DMC specific protocol.

  • Water Contamination:

    • Impact: Water destroys Methyl Iodide and reduces base efficiency.

    • Fix: Use anhydrous Acetone and dry

      
       (oven-dried).
      

References

  • Vogel, A.I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for Williamson Ether Synthesis).

  • Tundo, P., & Selva, M. (2002). The Chemistry of Dimethyl Carbonate. Accounts of Chemical Research, 35(9), 706–716. (Authoritative source on Green Methylation mechanisms).

  • PubChem Database. (2025). 4-Isopropylcatechol (CID 16486) and 4-Isopropylveratrole (CID 81488). National Library of Medicine.

  • Fyfe, C. A., et al. (2006). Catechol O-methylation with dimethyl carbonate over different acid–base catalysts. New Journal of Chemistry, 30, 1228-1234.[2] (Specific protocol for catechol methylation using DMC).

Sources

Application

Application Note: Optimization of GC-MS Parameters for the Quantitation of 4-Isopropyl-1,2-dimethoxybenzene

Executive Summary This technical guide outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the detection and quantitation of 4-Isopropyl-1,2-dimethoxybenzene (also referred to as 3,4-Dimethoxycume...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide outlines a robust Gas Chromatography-Mass Spectrometry (GC-MS) protocol for the detection and quantitation of 4-Isopropyl-1,2-dimethoxybenzene (also referred to as 3,4-Dimethoxycumene).[1] This compound, a structural analog of Veratrole and Cumene, serves as a critical intermediate in organic synthesis and a marker in specific essential oil analysis.

The following protocol addresses the primary analytical challenges associated with this analyte: distinguishing it from positional isomers (e.g., 2-isopropyl-1,4-dimethoxybenzene) and preventing saturation of the mass spectrometer detector due to its high ionization efficiency.[1]

Analyte Profile & Physicochemical Properties[1][2][3][4][5][6][7]

Understanding the molecule's physical behavior is the foundation of the GC method. 4-Isopropyl-1,2-dimethoxybenzene combines the lipophilicity of the isopropyl group with the electron-donating properties of two methoxy groups.[1]

PropertyValueAnalytical Implication
Chemical Formula C₁₁H₁₆O₂
Molecular Weight 180.24 g/mol Suitable for standard EI Quadrupole range.[1]
Boiling Point (Est.) 245°C - 255°CRequires a final oven temperature >260°C for carryover prevention.[1]
Polarity Low-MediumCompatible with 5% Phenyl-arylene stationary phases.[1]
LogP (Est.) ~2.6Soluble in Hexane, DCM, Ethyl Acetate.
Retention Index (RI) ~1350–1450 (DB-5)Elutes in the middle of a standard terpene/aromatic run.[1]

Instrumentation & Configuration

To achieve high sensitivity and resolution, the following hardware configuration is recommended. This setup minimizes cold spots and ensures efficient ionization.[1]

Hardware Setup
  • GC System: Agilent 7890B / 8890 (or equivalent).[1]

  • Detector: Single Quadrupole MS (Agilent 5977B or equivalent) with Electron Ionization (EI) source.

  • Autosampler: Liquid injection tower (10 µL syringe).

  • Liner: Ultra Inert Split/Splitless liner with glass wool (deactivated).[1] Rationale: The glass wool increases surface area for vaporization, crucial for semi-volatiles.

Column Selection
  • Primary Column: DB-5MS UI (or equivalent 5% phenyl-methylpolysiloxane).[1]

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film thickness.[1]

    • Why: This non-polar phase provides excellent separation based on boiling point and is the industry standard for aromatic hydrocarbons.[1]

  • Alternative (for Isomer Resolution): DB-WAX UI (Polyethylene glycol).[1]

    • Why: If the sample matrix contains the 2-isopropyl isomer, the polarity of the WAX column will offer orthogonal separation selectivity.

Operational Protocol

Sample Preparation Workflow

This workflow is designed to minimize matrix effects while maximizing analyte recovery.[1]

SamplePrep Sample Raw Sample (Solid/Oil) Extract Solvent Extraction (DCM or Hexane) Sample->Extract 1:10 Ratio Dry Drying Step (Anhydrous Na2SO4) Extract->Dry Remove H2O Filter Filtration (0.22 µm PTFE) Dry->Filter IS_Add Add Internal Std (Deuterated Veratrole) Filter->IS_Add Vial GC Vial (Crimp Cap) IS_Add->Vial

Figure 1: Sample preparation workflow ensuring moisture removal and internal standard normalization.

GC-MS Method Parameters

Inlet Parameters:

  • Mode: Split Injection (10:1 to 50:1).[1]

    • Note: Use Splitless only for trace analysis (< 1 ppm).[1]

  • Temperature: 250°C.[1]

  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

Oven Temperature Program: The ramp is optimized to separate the solvent peak from the analyte and elute high-boiling matrix components.[1]

StageRate (°C/min)Temperature (°C)Hold Time (min)
Initial -601.0
Ramp 1 152000.0
Ramp 2 252803.0
Total Time ~16.5 min

MS Acquisition Parameters:

  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Transfer Line: 280°C.[1]

  • Solvent Delay: 3.0 min (Adjust based on solvent retention time).

  • Acquisition Mode: SIM/Scan (Synchronous).[1]

    • Scan: 40–350 amu (for identification).[1]

    • SIM: See Section 5 for specific ions.[1]

Mass Spectral Interpretation & Quantitation

For reliable quantitation, Selected Ion Monitoring (SIM) is required. The fragmentation of 4-Isopropyl-1,2-dimethoxybenzene follows a predictable pathway dominated by the stability of the aromatic ring and the labile nature of the alkyl substituents.[1]

Fragmentation Pathway (EI @ 70eV)

The molecular ion (M+) is stable, but the loss of a methyl group is the dominant fragmentation channel.

Fragmentation Parent Molecular Ion (M+) m/z 180 Frag1 Base Peak (M - CH3)+ m/z 165 Parent->Frag1 -CH3 (High Prob.) Frag2 Isopropyl Loss (M - C3H7)+ m/z 137 Parent->Frag2 -C3H7 Frag3 Aromatic Ring m/z 77 / 91 Frag2->Frag3 Ring Degradation

Figure 2: Predicted fragmentation pathway for 4-Isopropyl-1,2-dimethoxybenzene.

SIM Table for Quantitation

Use the following ions to set up the SIM method. The Quant Ion is used for calculating concentration, while Qual Ions verify the peak identity via ratio checks.

Ion Typem/zDwell Time (ms)Origin
Target (Quant) 165.1 50[M - CH₃]⁺ (Base Peak)
Qualifier 1 180.150Molecular Ion [M]⁺
Qualifier 2 137.150Loss of Isopropyl group
Internal Std 152.150d6-Veratrole (Recommended)

Quality Assurance & Troubleshooting

System Suitability

Before running samples, verify system performance:

  • Tune Check: Run atune.u (Autotune).[1] Air/Water check should be < 5%.[1]

  • Linearity: Prepare a 5-point calibration curve (e.g., 1, 5, 10, 50, 100 ppm). R² must be > 0.995.[1]

  • Carryover: Inject a solvent blank after the highest standard.[1] No peak at RI ~1400 should be visible.[1]

Common Issues & Solutions
IssueProbable CauseCorrective Action
Peak Tailing Active sites in liner or columnReplace liner with Ultra Inert type; trim column 10cm.
Low Sensitivity Split ratio too highReduce split ratio to 5:1 or switch to Splitless.
Retention Shift Column contaminationBake out column at 300°C for 30 mins; check carrier gas flow.
Isomer Co-elution Similar polaritySwitch to DB-WAX column or reduce ramp rate to 5°C/min.

References

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 10910154, 4-Isopropyl-1,2-dimethoxybenzene.[1] Retrieved from [Link][1]

  • NIST Mass Spectrometry Data Center. 3,4-Dimethoxytoluene (Analog Reference for Fragmentation).[1] NIST Chemistry WebBook, SRD 69. Retrieved from [Link][1]

  • Adams, R. P. (2007). Identification of Essential Oil Components by Gas Chromatography/Mass Spectrometry.[1] Allured Publishing Corporation.[1][2][3] (Standard reference for Retention Indices of aromatic terpenes).

Sources

Method

1H NMR Characterization of 3,4-Dimethoxycumene: A Strategic Protocol

Topic: 1H NMR spectroscopy characterization of 3,4-Dimethoxycumene Content Type: Application Note and Protocol Role: Senior Application Scientist Abstract This application note details the structural validation of 3,4-Di...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: 1H NMR spectroscopy characterization of 3,4-Dimethoxycumene Content Type: Application Note and Protocol Role: Senior Application Scientist

Abstract This application note details the structural validation of 3,4-Dimethoxycumene (4-isopropyl-1,2-dimethoxybenzene) using 1H NMR spectroscopy. As a key intermediate in the synthesis of isoquinoline alkaloids and a model compound for lignin degradation studies, accurate characterization of this veratrole derivative is critical. This guide provides a self-validating experimental protocol, theoretical spectral assignment, and troubleshooting strategies to ensure high-fidelity data acquisition.

Introduction

3,4-Dimethoxycumene (


) presents a classic NMR study in substituent effects on the benzene ring. The molecule features an electron-rich veratrole core (1,2-dimethoxybenzene) substituted with an isopropyl group.

For the medicinal chemist or process engineer, the NMR spectrum of this compound serves as a rigorous purity checkpoint. The diagnostic utility lies in the distinct separation of aliphatic spin systems (isopropyl septet/doublet) from the electron-donating methoxy signals and the specific ABX aromatic coupling pattern.

Structural Analysis & Proton Assignment Strategy

To facilitate accurate assignment, the protons are categorized into three distinct chemical environments:

  • Aromatic Region (

    
    ):  Three protons influenced by the +M (mesomeric) effect of methoxy groups and +I (inductive) effect of the isopropyl group.
    
  • Methoxy Region (

    
    ):  Two singlets, potentially overlapping depending on solvent resolution.
    
  • Aliphatic Region (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
    ):  A characteristic septet and doublet system.
    

Structure Mol 3,4-Dimethoxycumene Ar Aromatic Core (ABX System) 6.7 - 6.9 ppm Mol->Ar OMe Methoxy Groups (Singlets) 3.8 - 3.9 ppm Mol->OMe iPr Isopropyl Group (Septet + Doublet) 1.2 & 2.8 ppm Mol->iPr

Figure 1: Structural decomposition of 3,4-Dimethoxycumene for NMR assignment.

Experimental Protocol

Materials and Reagents[2][3]
  • Analyte: 3,4-Dimethoxycumene (>98% purity recommended).

  • Solvent: Chloroform-d (

    
    ) with 0.03% v/v TMS (Tetramethylsilane) as an internal reference.
    
    • Rationale:

      
       is the standard choice due to excellent solubility of lipophilic aromatics and minimal solvent peak interference (
      
      
      
      7.26 ppm).
  • NMR Tube: 5 mm high-precision borosilicate glass (Wilmad 507-PP or equivalent).

Sample Preparation Workflow

Objective: Create a homogeneous solution with a concentration of ~10-20 mg/mL to optimize Signal-to-Noise (S/N) ratio without inducing viscosity broadening.

  • Weighing: Accurately weigh 10 mg (

    
     0.5 mg) of 3,4-Dimethoxycumene into a clean vial.
    
  • Solvation: Add 600

    
    L of 
    
    
    
    . Cap and vortex gently for 10 seconds.
    • Check: Ensure no Schlieren lines (density gradients) are visible.

  • Transfer: Filter the solution through a small plug of glass wool into the NMR tube if any particulate matter is suspected.

    • Volume Control: The solvent height should be ~4.0 - 4.5 cm. Deviations affect magnetic susceptibility matching (shimming).

Instrument Parameters (400 MHz or higher)
  • Pulse Sequence: Standard 1-pulse (zg30 or equivalent).

  • Temperature: 298 K (25°C).

  • Spectral Width: 12-14 ppm (-2 to 12 ppm).

  • Relaxation Delay (D1): 2.0 - 5.0 seconds.

    • Critical: The methoxy and aromatic protons have relatively long

      
       relaxation times. A short D1 (<1s) will suppress integration values, leading to quantitative errors (e.g., methoxy integral < 6.0).
      
  • Scans (NS): 16 or 32 (sufficient for 10 mg sample).

  • Acquisition Time (AQ):

    
     3.0 seconds to resolve small couplings (
    
    
    
    Hz).

Results & Discussion: Spectral Analysis

The 1H NMR spectrum of 3,4-Dimethoxycumene in


 exhibits a clean separation of signals. The following table summarizes the expected chemical shifts and coupling constants.
Data Summary Table
Proton Group

(ppm)
MultiplicityIntegral

Coupling (Hz)
Assignment
Aromatic 6.81Doublet (d)1H

H-5 (Ortho to OMe)
Aromatic 6.76Doublet of Doublets (dd)1H

H-6 (Ortho to iPr)
Aromatic 6.72Doublet (d)1H

H-2 (Meta to iPr)
Methoxy 3.87Singlet (s)3H-

Methoxy 3.85Singlet (s)3H-

Methine 2.86Septet (sept)1H


Methyl 1.23Doublet (d)6H


Note: Chemical shifts are referenced to TMS at 0.00 ppm.[1] Exact values may vary by


 ppm depending on concentration and temperature.
Detailed Mechanistic Interpretation
The Aliphatic "Fingerprint"

The isopropyl group provides the most reliable validation of the alkyl chain integrity.

  • The Septet (

    
     2.86):  This signal arises from the methine proton (
    
    
    
    ) coupled to the six equivalent methyl protons. The theoretical intensity ratio is 1:6:15:20:15:6:1.
    • Observation Tip: If the magnetic field homogeneity (shimming) is poor, the outer wings of the septet may be lost to noise, making it look like a quintet. Always zoom in to verify the septet.

  • The Doublet (

    
     1.23):  The six methyl protons appear as a strong doublet.
    
The Methoxy Region

The two methoxy groups at positions 3 and 4 are chemically non-equivalent but magnetically similar.

  • They typically appear as two distinct singlets separated by only ~0.02 ppm.

  • Causality: The OMe at C-4 is para to the isopropyl group, while the OMe at C-3 is meta. The electronic shielding differs slightly, preventing perfect overlap.

The Aromatic ABX System

The aromatic region (6.7 - 6.9 ppm) displays an ABX coupling pattern characteristic of 1,2,4-trisubstituted benzenes.

  • H-5 (

    
     6.81):  Resonates most downfield (typically) due to the ortho-position relative to the electron-donating methoxy group, but lacks the shielding influence of the isopropyl group found at H-2/H-6. It shows a large ortho-coupling (
    
    
    
    Hz).
  • H-6 (

    
     6.76):  Couples to H-5 (ortho) and H-2 (meta), resulting in a doublet of doublets (
    
    
    
    ).
  • H-2 (

    
     6.72):  Isolated between the isopropyl and methoxy groups. It shows only a small meta-coupling (
    
    
    
    Hz) and appears as a sharp doublet or broad singlet.

Self-Validating Workflow Diagram

The following Graphviz diagram outlines the logical flow for acquiring and validating the spectrum.

Workflow Start Start: Sample Prep Shim Shimming & Locking (Target: CDCl3 line width < 0.5 Hz) Start->Shim Acq Acquisition (NS=16, D1=3s) Shim->Acq Process Processing (FT, Phase, Baseline) Acq->Process Check1 Validation Check 1: Is TMS at 0.00 ppm? Process->Check1 Check1->Process No (Calibrate) Check2 Validation Check 2: Is Isopropyl Septet Visible? Check1->Check2 Yes Check3 Validation Check 3: Integral Ratio 1:6 (CH:CH3)? Check2->Check3 Yes Error Re-Shim / Re-Prep Check2->Error No (Check Shims) Check3->Acq No (Check D1 Delay) Final Final Analysis: Aromatic Pattern & Integrals Check3->Final Yes Error->Shim

Figure 2: Logic flow for NMR acquisition and data validation.

Troubleshooting & Optimization

Common Issues
  • Issue: Methoxy signals integrate to < 6.0 relative to the aromatic protons.

    • Cause: Incomplete relaxation. The methyl protons on oxygen have efficient rotation but can still saturate if the repetition rate is too fast.

    • Solution: Increase the Relaxation Delay (D1) from 1s to 5s.

  • Issue: Isopropyl septet appears as a broad blob.

    • Cause: Poor field homogeneity (shimming).

    • Solution: Re-shim focusing on Z1 and Z2 gradients. Ensure the lock signal is stable and maximized.

  • Issue: Extra peaks around 1.5 ppm.

    • Cause: Water contamination in

      
      .
      
    • Solution: Use a fresh ampoule of solvent or add activated molecular sieves.

Advanced Characterization (Optional)

For absolute confirmation of the substitution pattern (verifying the 1,2,4-substitution), a 2D NOESY (Nuclear Overhauser Effect Spectroscopy) experiment is recommended.

  • Expected NOE: Strong correlation between the Isopropyl Methine (

    
     2.86) and the Aromatic H-2 and H-6.
    
  • Differentiation: No NOE should be observed between the Isopropyl group and the Methoxy protons if the structure is correct (distance > 5Å).

References

  • Chemical Shift Data & Spectral Database

    • National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). SDBS No.
    • PubChem. 4-Isopropyl-1,2-dimethoxybenzene. Link

  • Methodology for Aromatic Ethers

    • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[2] (Chapter 3: Proton NMR Spectrometry).

  • Synthesis and Characterization Context

    • Odion, E. E., et al. (2021).[3] "Synthesis, characterization and antibacterial assessment of 3,4,5-trimethoxy-3',4'-dimethoxychalcone". Nigerian Journal of Pharmaceutical and Applied Science Research. (Provides comparative chemical shifts for the 3,4-dimethoxy moiety). Link

  • Isopropyl Group Analysis

    • University of Ottawa NMR Facility. (2008).[4] Second Order 1H NMR Spectra of Isopropyl Groups. (Detailed analysis of septet splitting patterns). Link

Sources

Application

Application Note: Strategic Utilization of 4-Isopropyl-1,2-dimethoxybenzene in API Synthesis

Topic: Using 4-Isopropyl-1,2-dimethoxybenzene as a pharmaceutical intermediate Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1] Abst...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Using 4-Isopropyl-1,2-dimethoxybenzene as a pharmaceutical intermediate Content Type: Create detailed Application Notes and Protocols. Audience: Researchers, scientists, and drug development professionals.[1]

Abstract & Strategic Value

4-Isopropyl-1,2-dimethoxybenzene (CAS: 156-57-0), often referred to as 3,4-dimethoxycumene, represents a high-value pharmacophore in medicinal chemistry. Its structural significance lies in the synergy between the electron-rich veratrole core (1,2-dimethoxybenzene) and the lipophilic isopropyl moiety.

In drug design, this scaffold serves two primary functions:

  • Bioisosteric Modulation: The isopropyl group provides steric bulk and lipophilicity (

    
    ), modulating the metabolic stability of the typically labile position para to the methoxy groups.
    
  • Precursor Utility: It is a direct progenitor for isoquinoline alkaloids (via Bischler-Napieralski cyclization) and phenethylamine derivatives (via nitration/reduction), which are foundational to antihypertensive (calcium channel blockers) and antiparkinsonian therapeutic classes.

This guide details the protocols for activating this core via regioselective nitration and halogenation, providing a roadmap for its conversion into complex Active Pharmaceutical Ingredients (APIs).

Chemical Profile & Reactivity

The molecule features a highly activated aromatic ring. The two methoxy groups (positions 1,2) strongly donate electron density via resonance, making the ring susceptible to Electrophilic Aromatic Substitution (EAS).

  • Activation Hierarchy: The C-5 and C-6 positions are the primary sites for electrophilic attack.

  • Regioselectivity Challenge: The isopropyl group at C-4 exerts a steric blockade on C-3 and weak activation on C-5. Consequently, EAS reactions (like nitration) predominantly favor the C-5 position (para to the C-2 methoxy), creating a predictable substitution pattern essential for GMP synthesis.

Protocol A: Regioselective Nitration

Objective: Synthesis of 1-isopropyl-2-nitro-4,5-dimethoxybenzene (intermediate for aniline generation).

Rationale

Direct nitration is the "gateway" reaction for this intermediate. However, the electron-rich nature of the veratrole ring creates a risk of oxidative demethylation (forming quinones) or over-nitration . This protocol uses a biphasic system with strict thermal control to mitigate these side reactions.

Materials[1][2][3]
  • Substrate: 4-Isopropyl-1,2-dimethoxybenzene (Purity >98%)

  • Reagents: Nitric Acid (65%, fuming), Acetic Anhydride, Glacial Acetic Acid.

  • Solvent: Dichloromethane (DCM) – Chosen for heat capacity and solubility.

Step-by-Step Methodology
  • Preparation of Nitrating Agent (Acetyl Nitrate generated in situ):

    • In a separate vessel, cool 15 mL of Acetic Anhydride to 0°C.

    • Slowly add 10 mL of fuming

      
       dropwise. CRITICAL:  Maintain temp < 5°C. Exothermic reaction.
      
  • Substrate Solubilization:

    • Dissolve 10.0 g (55.5 mmol) of 4-Isopropyl-1,2-dimethoxybenzene in 50 mL of DCM in a 3-neck round bottom flask equipped with a thermometer and addition funnel.

    • Cool the solution to -10°C using an acetone/dry ice or brine/ice bath.

  • Addition:

    • Add the cold nitrating mixture dropwise over 45 minutes.

    • Control Point: Do not allow the internal temperature to exceed 0°C. Higher temperatures favor dinitration.

  • Quenching & Workup:

    • Stir at 0°C for 1 hour. Monitor by TLC (Hexane:EtOAc 8:2).

    • Quench by pouring the mixture onto 200g of crushed ice/water.

    • Separate the organic layer.[1][2][3][4][5] Extract aqueous layer with DCM (2 x 50 mL).

    • Wash combined organics with sat.[2]

      
       (to remove acid) and brine.
      
    • Dry over

      
       and concentrate in vacuo.
      
  • Purification:

    • Recrystallize from Ethanol/Water (9:1) to yield yellow needles.

Expected Yield: 85-92% Key Analytic:


 NMR should show the disappearance of one aromatic proton and a downfield shift of the remaining protons due to the nitro group.

Protocol B: Aromatic Bromination (Suzuki Precursor)

Objective: Synthesis of 1-bromo-4-isopropyl-5,6-dimethoxybenzene for biaryl coupling.

Rationale

Using elemental bromine (


) is often too harsh for this substrate, leading to complex mixtures. N-Bromosuccinimide (NBS)  in acetonitrile provides a "soft" source of electrophilic bromine, allowing for high regioselectivity without oxidizing the benzylic isopropyl hydrogen.
Methodology[1][3]
  • Setup: Dissolve 5.0 g (27.7 mmol) of substrate in 50 mL Acetonitrile (MeCN).

  • Reagent Addition: Add NBS (1.05 equiv, 5.18 g) in portions over 20 minutes at Room Temperature (25°C).

    • Note: Shield from light to prevent radical bromination of the isopropyl group.

  • Reaction: Stir for 4 hours. The solution will turn slightly orange.

  • Workup:

    • Remove MeCN under reduced pressure.

    • Resuspend residue in

      
       and filter off the succinimide byproduct.
      
    • Wash filtrate with water and brine.

  • Validation: GC-MS is preferred here to distinguish between ring bromination (stable M+) and benzylic bromination (fragmentation).

Application Workflow: Synthesis of Isoquinoline Scaffolds

The following diagram illustrates the transformation of 4-Isopropyl-1,2-dimethoxybenzene into a tetrahydroisoquinoline derivative, a common pharmacophore in calcium channel blockers (e.g., Verapamil analogs).

G Start 4-Isopropyl-1,2-dimethoxybenzene (Starting Material) Step1 Nitration (HNO3/Ac2O, 0°C) Start->Step1 Electrophilic Subst. Side1 Bromination (NBS) Start->Side1 Inter1 Nitro-Intermediate (5-nitro isomer) Step1->Inter1 Step2 Reduction (H2, Pd/C or Fe/HCl) Inter1->Step2 Hydrogenation Inter2 Aniline Derivative Step2->Inter2 Step3 Pictet-Spengler Cyclization (R-CHO, Acid Catalyst) Inter2->Step3 Ring Closure Final Tetrahydroisoquinoline Scaffold (API Core) Step3->Final SideProd Aryl Bromide (Suzuki Coupling Partner) Side1->SideProd

Figure 1: Divergent synthetic pathways for API scaffold generation.

Analytical Specifications & Quality Control

To ensure the integrity of the intermediate, the following analytical parameters should be verified.

ParameterMethodAcceptance CriteriaNotes
Purity HPLC (C18, MeCN/H2O)> 98.5% AreaImpurity < 0.1% for dimethoxy-quinone
Identity 1H NMR (400 MHz, CDCl3)Septet at

3.3 ppm
Confirms Isopropyl group integrity
Water Content Karl Fischer< 0.5%Critical for moisture-sensitive nitration
Residual Solvent GC-Headspace< 600 ppm (DCM)ICH Q3C Guidelines

NMR Diagnostic Signatures:

  • Isopropyl Group: Look for a doublet (

    
    1.2 ppm, 6H) and a septet (
    
    
    
    3.3 ppm, 1H). Loss of the septet indicates benzylic oxidation.
  • Methoxy Groups: Two singlets around 3.8-3.9 ppm.

Safety & Handling (MSDS Highlights)

  • Nitration Hazard: The reaction of nitric acid with electron-rich aromatics is highly exothermic. Runaway reactions can lead to explosive decomposition. Always add the nitrating agent to the substrate (or vice versa depending on specific scale-up safety data) under strict temperature control.

  • Toxicity: Veratrole derivatives can be skin irritants and potential permeators. Use nitrile gloves and work in a fume hood.

  • Storage: Store under nitrogen atmosphere. The electron-rich ring is prone to slow air oxidation over months, turning the solid/oil brown.

References

  • PubChem. 4-Isopropyl-1,2-dimethoxybenzene Compound Summary. National Library of Medicine. [Link]

  • Royal Society of Chemistry. Electrophilic aromatic substitution: Nitration of isopropylbenzene derivatives. J. Chem. Soc., Perkin Trans. 2. [Link]

Sources

Method

Application Note: High-Resolution Quantification of 3,4-Dimethoxycumene (4-Isopropylveratrole) by RP-HPLC

Introduction & Scope 3,4-Dimethoxycumene (CAS: 6380-23-0), also known as 4-isopropylveratrole, is a critical intermediate in the synthesis of pharmacological agents, including calcium channel blockers (e.g., Verapamil) a...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3,4-Dimethoxycumene (CAS: 6380-23-0), also known as 4-isopropylveratrole, is a critical intermediate in the synthesis of pharmacological agents, including calcium channel blockers (e.g., Verapamil) and various agrochemicals. Its structural integrity—specifically the positioning of the methoxy groups relative to the isopropyl moiety—is a Critical Quality Attribute (CQA).

The primary analytical challenge lies in its high lipophilicity (LogP


 3.5–3.8) and the difficulty in resolving it from positional isomers (e.g., 2,3-dimethoxycumene) and des-methyl impurities (phenols).

This guide provides a comprehensive framework for developing a robust Reverse-Phase HPLC (RP-HPLC) method for 3,4-dimethoxycumene. Unlike generic protocols, this document emphasizes Quality by Design (QbD) principles, ensuring the method is not just functional but transferable and compliant with ICH Q2(R1) standards.

Physicochemical Assessment & Method Strategy

Before selecting column chemistry, we must analyze the analyte's properties to predict chromatographic behavior.

PropertyValue / CharacteristicChromatographic Implication
Structure Benzene ring, 2x Methoxy (-OCH3), 1x IsopropylNeutral, highly non-polar. Strong retention on C18.
LogP ~3.6 (Predicted)Requires high organic content (>50%) for elution.
pKa N/A (Neutral ether)pH control is less critical for the analyte itself but essential for silencing silanols.
UV Max ~230 nm, ~280 nm280 nm is preferred for selectivity; 210-230 nm for trace sensitivity.
Solubility Insoluble in water; Soluble in MeOH, ACNSample diluent must be high-organic to prevent precipitation.
Strategic Decision: Stationary Phase Selection

While a standard C18 (Octadecyl) column provides sufficient retention, it often fails to separate positional isomers (e.g., 2,3- vs 3,4-dimethoxy) due to identical hydrophobicity.

  • Recommendation: Use a Phenyl-Hexyl or Biphenyl column.

  • Mechanism: These phases utilize

    
    -
    
    
    
    interactions with the benzene ring. The steric hindrance of the isopropyl group affects these interactions differently for each isomer, providing superior selectivity (
    
    
    ) compared to hydrophobic interaction alone.

Method Development Workflow

The following diagram illustrates the logical flow for developing this specific method, moving from scouting to final validation.

MethodDev Start Start: Physicochemical Analysis ColScreen Column Screening (C18 vs. Phenyl-Hexyl) Start->ColScreen MobPhase Mobile Phase Scouting (ACN vs MeOH) ColScreen->MobPhase Opt Parameter Optimization (Gradient & Temp) MobPhase->Opt Opt->MobPhase Resolution < 1.5 Valid ICH Q2(R1) Validation Opt->Valid

Figure 1: QbD-driven workflow for HPLC method development, emphasizing the feedback loop if resolution criteria are not met.

Optimized Experimental Protocols

Instrumentation & Reagents[1][2][3][4]
  • System: HPLC/UHPLC with Diode Array Detector (DAD) or Variable Wavelength Detector (VWD).

  • Solvents: Acetonitrile (HPLC Grade), Water (Milli-Q/18.2 MΩ), Phosphoric Acid (85%).

  • Column: Agilent Zorbax Eclipse Plus Phenyl-Hexyl (150 mm x 4.6 mm, 3.5 µm) or equivalent.

"Golden Standard" Chromatographic Conditions

This method balances run time with the resolution of potential impurities.

ParameterSettingRationale
Mobile Phase A 0.1% Phosphoric Acid in WaterAcid suppresses silanol activity, improving peak shape.
Mobile Phase B Acetonitrile (100%)Lower viscosity and UV cutoff than Methanol.
Flow Rate 1.0 mL/minStandard for 4.6mm ID columns; adjust for UHPLC.
Column Temp 35°CImproves mass transfer and reduces backpressure.
Injection Vol 10 µLStandard volume; reduce if peak broadening occurs.
Detection UV @ 280 nm (Ref 360 nm)Maximizes specificity for the aromatic ring; minimizes solvent noise.
Gradient Program

The lipophilicity of 3,4-dimethoxycumene requires a high strength wash to prevent carryover.

Time (min)% Mobile Phase BEvent
0.0040Initial Hold (Focusing)
2.0040Isocratic hold to separate polar impurities
12.0090Linear ramp to elute main analyte
15.0090Wash step (Critical for lipophilic cumenes)
15.1040Return to initial conditions
20.0040Re-equilibration

Note: The retention time (RT) for 3,4-dimethoxycumene is expected between 8.5 – 9.5 minutes .

Validation Framework (ICH Q2(R1))

To ensure the method is suitable for regulatory submission, validate using the following parameters.

System Suitability Testing (SST)

Run a standard solution (e.g., 100 µg/mL) six times before analyzing samples.

  • RSD of Peak Area:

    
     (Demonstrates precision).
    
  • Tailing Factor (

    
    ): 
    
    
    
    (Ensures symmetry).
  • Theoretical Plates (

    
    ): 
    
    
    
    (Ensures column efficiency).
Linearity & Range

Prepare 5 concentration levels ranging from 50% to 150% of the target concentration (e.g., 50, 75, 100, 125, 150 µg/mL).

  • Acceptance: Correlation coefficient (

    
    ) 
    
    
    
    .[1][2]
Accuracy (Recovery)

Spike known amounts of 3,4-dimethoxycumene into the sample matrix (if available) or solvent at 80%, 100%, and 120% levels.

  • Acceptance: Mean recovery

    
    .
    

Troubleshooting & Logic Tree

Common issues with methoxy-substituted benzenes include peak splitting and retention shifts. Use this logic tree to diagnose.

Troubleshooting Problem Problem Detected IssueType Identify Issue Problem->IssueType Tailing Peak Tailing (>1.5) IssueType->Tailing Drift RT Drift IssueType->Drift Ghost Ghost Peaks IssueType->Ghost Sol1 Add 0.1% TEA or Increase Temp Tailing->Sol1 Sol2 Check Column Equilibration Drift->Sol2 Sol3 Extend Wash Step (Lipophilic Carryover) Ghost->Sol3

Figure 2: Diagnostic decision tree for resolving common chromatographic anomalies.

References

  • ICH Harmonised Tripartite Guideline. (2005).[3] Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[3][4] Link

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.
  • PubChem. (2025).[5][6][7] 3,4-Dimethoxyphenol Compound Summary. (Used for physicochemical property extrapolation). Link

  • Waters Corporation. (2021). Isomer Separation using Phenyl Columns. Application Note. (Reference for stationary phase selection logic). Link

  • BenchChem. (2025).[8] Troubleshooting HPLC Separation of Methoxybenzoate Isomers. (Reference for isomer resolution strategies). Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting Side Reactions in Veratrole Alkylation

Welcome to the technical support center for the alkylation of veratrole (1,2-dimethoxybenzene). This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot commo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the alkylation of veratrole (1,2-dimethoxybenzene). This guide is designed for researchers, scientists, and professionals in drug development to navigate and troubleshoot common side reactions encountered during this critical synthetic transformation. Here, we provide in-depth, experience-driven answers to frequently asked questions, detailed troubleshooting protocols, and visual aids to clarify complex reaction pathways. Our goal is to empower you with the knowledge to optimize your reaction conditions, maximize your desired product yield, and ensure the integrity of your synthesis.

Frequently Asked Questions (FAQs)
Q1: I'm observing significant amounts of a di- and even tri-alkylated product in my veratrole alkylation. What is causing this polysubstitution, and how can I minimize it?

A1: Polysubstitution is a well-documented challenge in Friedel-Crafts alkylation reactions.[1][2][3] The root cause lies in the activating nature of the initially introduced alkyl group. The electron-donating effect of the alkyl substituent makes the mono-alkylated veratrole product more nucleophilic, and therefore more reactive, than the starting veratrole.[1][2][3][4] This increased reactivity predisposes the product to further electrophilic attack, leading to the formation of multiple alkylated species.

Troubleshooting Strategies:

  • Molar Ratio Adjustment: The most straightforward approach to suppress polysubstitution is to use a large excess of veratrole relative to the alkylating agent.[1] This statistical approach increases the probability that the electrophile will encounter a molecule of the starting material rather than the more reactive mono-alkylated product.

  • Controlled Addition of Alkylating Agent: Instead of adding the alkylating agent all at once, a slow, dropwise addition over an extended period can help maintain a low instantaneous concentration of the electrophile, thereby favoring mono-alkylation.

  • Catalyst Choice: While strong Lewis acids like AlCl₃ are effective, they can also promote polysubstitution.[5] Consider using milder or more sterically hindered Lewis acids, or heterogeneous catalysts like zeolites, which can offer shape selectivity that disfavors the formation of bulkier polyalkylated products.[6]

Q2: My reaction is yielding an isomeric mixture, with the alkyl group at an unexpected position on the veratrole ring. What leads to this and how can I improve regioselectivity?

A2: The formation of isomeric products in veratrole alkylation is typically a consequence of two main factors: the inherent directing effects of the methoxy groups and potential carbocation rearrangements of the alkylating agent.

Underlying Causes and Solutions:

  • Directing Effects: The two methoxy groups on the veratrole ring are ortho-, para-directing activators. This means that incoming electrophiles will preferentially attack the positions ortho and para to these groups. In the case of veratrole (1,2-dimethoxybenzene), this leads to substitution primarily at the 4-position, and to a lesser extent, the 3-position. The ratio of these isomers is influenced by steric hindrance and the reaction conditions.

  • Carbocation Rearrangement: A significant issue in Friedel-Crafts alkylation is the propensity of the carbocation intermediate, formed from the alkylating agent, to rearrange to a more stable form.[1][7][8] For instance, a primary carbocation can undergo a hydride or methyl shift to form a more stable secondary or tertiary carbocation.[7] This rearranged carbocation then attacks the veratrole ring, leading to an unexpected product isomer.

Strategies for Enhancing Regioselectivity:

  • Choice of Alkylating Agent: To circumvent carbocation rearrangements, it is advisable to use alkylating agents that form stable carbocations, such as tertiary or benzylic halides.[7]

  • Friedel-Crafts Acylation as an Alternative: A robust method to avoid rearrangements is to perform a Friedel-Crafts acylation followed by a reduction of the resulting ketone.[7][9] The acylium ion intermediate in acylation is resonance-stabilized and does not undergo rearrangement.[2][9][10] The subsequent reduction (e.g., Wolff-Kishner or Clemmensen reduction) yields the desired linear alkyl chain without isomeric impurities.[8][9]

Troubleshooting Guide: A Deeper Dive
Issue 1: Low Conversion of Veratrole

A low conversion of the starting material can be frustrating. Several factors, from catalyst activity to reaction conditions, can be at play.

Potential Causes & Recommended Actions:

Potential Cause Explanation Recommended Action
Inactive Catalyst The Lewis acid catalyst may be hydrolyzed or otherwise deactivated.Ensure the catalyst is fresh and handled under anhydrous conditions. Consider activating the catalyst prior to use (e.g., by sublimation of AlCl₃).
Insufficient Catalyst Loading The catalytic cycle cannot proceed efficiently if the amount of catalyst is too low.Incrementally increase the catalyst loading. Be mindful that excessive amounts can lead to increased side reactions.
Low Reaction Temperature The activation energy for the reaction may not be overcome at a lower temperature.Gradually increase the reaction temperature while monitoring for the onset of side reactions.
Poorly Soluble Reagents If the reagents are not well-solubilized, the reaction kinetics will be slow.Select a solvent that dissolves all reactants and the catalyst complex.
Issue 2: Formation of Tar-Like Byproducts

The appearance of dark, tarry materials is a common sign of undesired polymerization or decomposition reactions.

Visualizing the Troubleshooting Workflow:

Troubleshooting_Tar_Formation Start Tar Formation Observed Q1 Is the reaction temperature too high? Start->Q1 A1 Lower the reaction temperature. Monitor for improvement. Q1->A1 Yes Q2 Is the catalyst concentration excessive? Q1->Q2 No End Reduced Tar Formation A1->End A2 Reduce the catalyst loading. Consider a milder Lewis acid. Q2->A2 Yes Q3 Is the alkylating agent prone to polymerization? Q2->Q3 No A2->End A3 Use a more stable alkylating agent. Consider slow addition. Q3->A3 Yes A3->End Alkylation_Pathways cluster_activation Electrophile Generation cluster_reaction Alkylation Steps Veratrole Veratrole MonoAlkylated Mono-alkylated Veratrole (More Reactive) Veratrole->MonoAlkylated Desired Reaction AlkylatingAgent Alkylating Agent (R-X) Electrophile Electrophile (R⁺) AlkylatingAgent->Electrophile Catalyst Lewis Acid (e.g., AlCl₃) Catalyst->Electrophile Electrophile->MonoAlkylated DiAlkylated Di-alkylated Veratrole (Side Product) Electrophile->DiAlkylated MonoAlkylated->DiAlkylated Side Reaction (Polysubstitution)

Caption: Competing pathways in veratrole alkylation.

By carefully considering the factors that influence these pathways, researchers can effectively steer the reaction towards the desired mono-alkylated product.

References
  • Jayashri, G., et al. (2007). Selective propionylation of veratrole to 3,4-dimethoxypropiophenone using zeolite H-beta catalysts.
  • LibreTexts. (2022). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Chemistry LibreTexts. [Link]

  • Filo. (2025). Poly-substitution products are observed in friedel crafts alkylation but.... [Link]

  • Chemistry Steps. (2022). Friedel-Crafts Alkylation with Practice Problems. [Link]

  • The Organic Chemistry Tutor. (2017). Friedel-Crafts Acylation & Solutions to F-C Alkylation Problems. YouTube. [Link]

  • The Organic Chemistry Tutor. (2016). Friedel Crafts Alkylation and Acylation Reaction Mechanism - Electrophilic Aromatic Substitution. YouTube. [Link]

  • Google Patents. (2017).
  • MDPI. (2023). Effect of the Modification of Catalysts on the Catalytic Performance: Overview of the Second Edition. [Link]

  • Lim, R. K. (2024). 12 Key Alkylating Agents Examples in Chemotherapy: What You Need to Know. Karger. [Link]

  • SlidePlayer. (n.d.). ORGANIC REACTION MECHANISM. [Link]

  • MDPI. (2023). Dual-Action Therapeutics: DNA Alkylation and Antimicrobial Peptides for Cancer Therapy. [Link]

  • Oncohema Key. (2016). Alkylating Agents. [Link]

  • Lidsen. (2022). Catalysis Research Zeolite-Containing Catalysts in Alkylation Processes. [Link]

  • Royal Society of Chemistry. (2021). B(C6F5)3-Catalyzed site-selective N1-alkylation of benzotriazoles with diazoalkanes. [Link]

  • Testbook. (n.d.). Polysubstitution is a major drawback in:. [Link]

  • International Journal of Research in Pharmaceutical and Chemical Sciences. (2018). PHARMACOLOGICAL PROFILE AND STRUCTURE-ACTIVITY RELATIONSHIP OF ALKYLATING AGENTS USED IN CANCER TREATMENT. [Link]

  • Drugs.com. (n.d.). List of Alkylating agents. [Link]

  • Vedantu. (n.d.). Polysubstitution is a major drawback in: (A)- Reimer Tiemann reaction (B)- Friedel Craft acylation. [Link]

  • Lidsen Publishing Inc. (2022). Catalysis Research | Zeolite-Containing Catalysts in Alkylation Processes. [Link]

  • Royal Society of Chemistry. (2021). Straightforward N-alkylation of diketopyrrolopyrroles through the Mitsunobu reaction with benzyl, α-branched, and chiral alcohols. [Link]

Sources

Optimization

Technical Support Center: Solubilization Strategies for 4-Isopropyl-1,2-dimethoxybenzene

Status: Operational Subject: 4-Isopropyl-1,2-dimethoxybenzene (3,4-Dimethoxycumene) CAS: 14665-63-5 (and related analogs) Chemical Profile: Lipophilic Ether / Aromatic Support Tier: Level 3 (Senior Application Scientist)...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Subject: 4-Isopropyl-1,2-dimethoxybenzene (3,4-Dimethoxycumene) CAS: 14665-63-5 (and related analogs) Chemical Profile: Lipophilic Ether / Aromatic Support Tier: Level 3 (Senior Application Scientist)

Introduction: The Solubility Paradox

You are likely here because your target molecule, 4-Isopropyl-1,2-dimethoxybenzene , is refusing to stay in aqueous solution. Despite the presence of two methoxy groups (which are hydrogen bond acceptors), the molecule is dominated by its lipophilic core—the benzene ring and the isopropyl group.

In physicochemical terms, this molecule behaves as a "Grease Ball" rather than "Brick Dust." It likely exists as an oil or low-melting solid at room temperature with a LogP estimated between 3.2 and 3.8 . It does not have a crystal lattice energy problem; it has a hydrophobic effect problem. Water molecules must order themselves strictly around the isopropyl group, which is entropically unfavorable.

This guide provides the protocols to overcome this thermodynamic barrier.

Module 1: Physicochemical Profiling & Stock Preparation

Q: What is the absolute best solvent for my master stock solution?

A: Dimethyl Sulfoxide (DMSO), Anhydrous.

Do not use water or simple alcohols for the master stock if you plan to store it.

  • Why DMSO? It is a polar aprotic solvent that disrupts the self-association of the aromatic rings while being miscible with water later.

  • Why not Ethanol? Ethanol is volatile. Over time, evaporation changes the concentration of your stock, leading to experimental error.

Protocol: Preparation of 100 mM Master Stock
  • Weighing: Weigh approximately 180 mg of 4-Isopropyl-1,2-dimethoxybenzene into a glass vial (avoid polystyrene).

  • Calculation:

    
    
    
  • Dissolution: Add the calculated volume of anhydrous DMSO. Vortex for 30 seconds.

  • Storage: Aliquot into amber glass vials with Teflon-lined caps. Store at -20°C. Hygroscopy is your enemy; DMSO absorbs water from air, which lowers the solubility of your compound over time.

Module 2: Aqueous Dilution Strategies (The "Crash Out" Zone)

Q: My compound precipitates immediately upon adding water. Why?

A: You triggered the "Oiling Out" effect.

When you add a high-concentration DMSO stock to water, the solvent power drops exponentially. If the final concentration exceeds the thermodynamic solubility limit (likely <50 µg/mL in pure water), the compound separates. Since it is likely a liquid/oil, it forms microscopic droplets (emulsion) that look like cloudiness, often mistaken for solid precipitate.

Visualizing the Solubilization Decision Tree

SolubilityStrategy Start Start: 4-Isopropyl-1,2-dimethoxybenzene (DMSO Stock) AppType What is the application? Start->AppType ChemSynth Chemical Synthesis / Extraction AppType->ChemSynth BioAssay Biological Assay (Cell/Enzyme) AppType->BioAssay Solvent Use Organic Solvents: Dichloromethane, Ethyl Acetate, or neat DMSO ChemSynth->Solvent ToxicityCheck Is DMSO toxicity a concern? (>0.1% final conc?) BioAssay->ToxicityCheck NoTox Standard Dilution: Keep final DMSO < 0.5% Rapid dispersion ToxicityCheck->NoTox No YesTox Advanced Formulation Required ToxicityCheck->YesTox Yes Cyclodextrin Cyclodextrin Complexation (HP-beta-CD) YesTox->Cyclodextrin Sensitive Cells Surfactant Micellar System (Tween 80 / Pluronic) YesTox->Surfactant Robust Assays

Figure 1: Decision matrix for selecting the appropriate solubilization vehicle based on experimental constraints.

Module 3: Advanced Formulations (Bioassay Compatible)

Q: I need to dose cells at 50 µM, but DMSO is toxic. What do I do?

A: Use Hydroxypropyl-β-Cyclodextrin (HP-β-CD).

Cyclodextrins are bucket-shaped molecules with a hydrophobic interior and hydrophilic exterior. Your aromatic molecule fits inside the bucket. This is the Gold Standard for lipophilic drugs in aqueous media.

Protocol: HP-β-CD Inclusion Complex

Target: 1 mM drug solution in aqueous buffer (No DMSO).

  • Vehicle Prep: Prepare a 20% (w/v) HP-β-CD solution in your buffer (e.g., PBS).

    • Note: 20% CD is high, but necessary to force the equilibrium for highly lipophilic guests.

  • Addition: Add your compound directly to this vehicle.

    • Crucial Step: Do not add the compound as a solid chunk. Add it slowly while stirring.

  • Energy Input: The complexation is not instantaneous.

    • Sonicate (bath sonicator) for 30 minutes at 40°C.

    • Shake (orbital shaker) overnight at room temperature.

  • Filtration: Filter through a 0.22 µm PVDF filter.

  • Validation: The filtrate should be perfectly clear. If it is cloudy, complexation failed or saturation was reached.

Q: Can I use surfactants instead?

A: Yes, if your assay tolerates them. Tween 80 (Polysorbate 80) helps by forming micelles.

  • Ratio: A 1:10 (Drug:Tween) mass ratio is a good starting point.

  • Warning: Surfactants can lyse cell membranes. Always run a "Vehicle Only" control.

Module 4: Troubleshooting & FAQs

Q: The solution looks clear, but I lost activity. Where is the drug?

A: It is likely adsorbed to the plastic. Lipophilic aromatics like 4-Isopropyl-1,2-dimethoxybenzene have a high affinity for polystyrene and polypropylene.

  • Fix: Use Glass or Teflon coated labware for stock handling.

  • Fix: Pre-saturate pipette tips (pipette up and down 3 times before transferring).

Q: How do I know if I have a true solution or a nano-suspension?

A: The Tyndall Effect. Shine a laser pointer (red or green) through the vial in a dark room.

  • Beam visible (scattering): You have a suspension/colloid. It is not dissolved.

  • No beam: You have a true solution.

Data Summary: Solvent Compatibility Table
Solvent SystemSolubility Est.[1][2]SuitabilityNotes
Pure Water < 0.05 mg/mLPoor Will oil out immediately.
DMSO (100%) > 100 mg/mLExcellent Use for Master Stock only.
Ethanol (100%) > 50 mg/mLGood Volatile; keep tightly sealed.
PBS + 0.1% DMSO ~ 0.01 mg/mLLow Risk of precipitation over time.
20% HP-β-CD ~ 1 - 5 mg/mLHigh Best for biological assays.
PBS + 5% Tween 80 ~ 2 - 10 mg/mLHigh Good for animal dosing (IP/Oral).

Module 5: Workflow Visualization

The following diagram illustrates the mechanism of Cyclodextrin complexation versus standard solvent crashing.

Complexation cluster_0 Standard Mixing cluster_1 Inclusion Complex Drug Drug (Hydrophobic) Water Aqueous Buffer Drug->Water Repulsion CD Cyclodextrin (Host) Drug->CD Affinity Precipitate Precipitate/ Oil Droplets Water->Precipitate Aggregation SolubleComplex Soluble Inclusion Complex CD->SolubleComplex Shielding

Figure 2: Mechanism of action. Direct water addition leads to aggregation (Top). Cyclodextrin encapsulates the hydrophobic guest, presenting a hydrophilic surface to the water (Bottom).[2]

References

  • PubChem. 4-Isopropyl-1,2-dimethoxybenzene (Compound Summary). National Library of Medicine. [Link]

  • Timm, M., et al. (2013). Considerations regarding use of solvents in in vitro cell based assays. Cytotechnology, 65(5), 887–894.[3] [Link]

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers.[2] Advanced Drug Delivery Reviews, 59(7), 645-666. [Link]

  • Yalkowsky, S. H. (1999). Solubility and Solubilization in Aqueous Media.[2][4][5] American Chemical Society. (Standard Physicochemical Text).[4][6]

Sources

Troubleshooting

Stability of 4-Isopropyl-1,2-dimethoxybenzene under UV light exposure

Technical Support Center: Photostability of 4-Isopropyl-1,2-dimethoxybenzene Part 1: Executive Technical Overview Compound Profile: Systematic Name: 4-Isopropyl-1,2-dimethoxybenzene (also known as 3,4-Dimethoxycumene). C...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Photostability of 4-Isopropyl-1,2-dimethoxybenzene

Part 1: Executive Technical Overview

Compound Profile:

  • Systematic Name: 4-Isopropyl-1,2-dimethoxybenzene (also known as 3,4-Dimethoxycumene).

  • Core Reactivity: This molecule combines an electron-rich veratrole (1,2-dimethoxybenzene) core with a benzylic isopropyl group .

  • Stability Classification: Photosensitive / Oxidatively Labile .

The Stability Paradox: While the aromatic ring is relatively stable, the benzylic tertiary hydrogen (on the isopropyl group) is a "weak link." Under UV exposure, this specific hydrogen atom has a low bond dissociation energy (BDE ~85 kcal/mol), making it highly susceptible to radical abstraction. This initiates a cascade of oxidation reactions, even in ambient air, leading to purity degradation and sample discoloration.

Part 2: Troubleshooting & FAQs

Q1: "My colorless oil has developed a distinct yellow tint after 48 hours on the bench. Is it still usable?"

Diagnosis: Photo-oxidative Quinone Formation. The yellowing is a classic signature of electron-rich aromatic ethers degrading into quinoid species.

  • Mechanism: UV light excites the veratrole ring, facilitating electron transfer to molecular oxygen (Type II photo-oxidation). This can lead to ring-opening or the formation of methoxy-substituted benzoquinones , which are highly colored (yellow/orange) even at trace ppm levels.

  • Action:

    • Check Purity: Run an HPLC. If purity is >98%, the color is likely due to trace (<0.5%) highly conjugated byproducts. Purification (silica plug filtration) may restore the color.

    • Prevention: Store under Argon/Nitrogen in amber glass. The yellowing indicates both light and oxygen exposure.

Q2: "I observe a new impurity peak at RRT ~0.85 (earlier eluting) in my Reverse Phase HPLC. What is it?"

Diagnosis: Benzylic Alcohol or Hydroperoxide Formation. [1]

  • The Chemistry: The most rapid degradation pathway is the attack on the isopropyl group.

    • UV light generates a radical at the benzylic position.

    • Oxygen traps this radical to form a tertiary hydroperoxide (3,4-Dimethoxycumyl hydroperoxide).

    • This reduces to the corresponding alcohol (2-(3,4-dimethoxyphenyl)propan-2-ol).

  • Why RRT < 1.0? Both the hydroperoxide and the alcohol are significantly more polar than the parent isopropyl compound, causing them to elute earlier on C18 columns.

  • Action: Test the sample for peroxides using starch-iodide paper. If positive, reduce the sample with Sodium Thiosulfate before use to prevent radical propagation.

Q3: "I see a mass shift of +14 Da (M+14) in LC-MS. Is this methylation?"

Diagnosis: Ketone Formation (Benzylic Oxidation). [2]

  • The Chemistry: While +14 often suggests methylation, in this context, it is likely the formation of 3,4-Dimethoxyacetophenone (loss of a methyl group from the isopropyl followed by oxidation) or a related carbonyl artifact. However, the most common degradation product is the Acetophenone derivative (Mass = 180 -> 180? No. Parent is 180.[3] Acetophenone is 180 - 43 + 15... wait. Let's calculate:

    • Parent (C11H16O2) MW: 180.24[4][5]

    • Alcohol (C11H16O3) MW: 196.24 (+16)

    • Ketone (3,4-Dimethoxyacetophenone, C10H12O3) MW: 180.20 (Loss of CH3, gain of =O).

    • Correction: A mass shift of +16 is the alcohol. A shift of +30 or similar indicates deep oxidation. If you see M-15 peaks, it's the loss of the methyl group.

  • Action: Monitor the M+16 peak (Alcohol) and M+32 (Hydroperoxide) as primary indicators of UV damage.

Part 3: Experimental Protocols

Protocol A: Photostability Stress Test (ICH Q1B Adapted)

Objective: Determine the half-life of 4-Isopropyl-1,2-dimethoxybenzene under ambient lab conditions vs. protected storage.

Materials:

  • Quartz cuvettes (UV transparent) vs. Amber glass vials.

  • Light Source: Cool White Fluorescent (ISO 10977) or Xenon Arc (simulated sunlight).

  • Solvent: Acetonitrile (ACN) – Avoid ethers like THF which form their own peroxides.

Step-by-Step:

  • Preparation: Prepare a 1 mg/mL solution in ACN.

  • Segregation: Split into three aliquots:

    • Sample A (Dark Control): Wrapped in aluminum foil.

    • Sample B (UV + Air): Clear quartz vial, capped but with headspace air.

    • Sample C (UV + Inert): Clear quartz vial, sparged with Argon for 5 mins, capped tight.

  • Exposure: Expose Sample B and C to 1.2 million lux hours (approx. 24-48 hours in a light chamber).

  • Analysis: Analyze via HPLC-UV (254 nm and 280 nm).

Success Criteria:

  • Sample A should remain >99.5%.

  • If Sample B degrades > Sample C, the mechanism is Photo-oxidation (requires O2).

  • If Sample B ≈ Sample C (degraded), the mechanism is Direct Photolysis (C-C bond cleavage).

Protocol B: HPLC Method for Degradation Monitoring
ParameterSetting
Column C18 (e.g., Agilent Zorbax Eclipse Plus), 4.6 x 100 mm, 3.5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile
Gradient 0-2 min: 10% B; 2-15 min: 10%→90% B; 15-20 min: 90% B
Flow Rate 1.0 mL/min
Detection 280 nm (Specific for the veratrole ring)
Expected RT Alcohol (~6.5 min) < Parent (~9.2 min) < Dimers (>12 min)

Part 4: Visualizing the Degradation Pathway

The following diagram illustrates the primary failure modes of 4-Isopropyl-1,2-dimethoxybenzene under UV exposure.

G Parent 4-Isopropyl-1,2- dimethoxybenzene (Parent) Radical Benzylic Radical (Transient) Parent->Radical H-abstraction Quinone Quinoid Species (Yellowing) Parent->Quinone Direct Ring Oxidation (Minor Pathway) UV UV Light (hν) UV->Radical Hydroperoxide 3,4-Dimethoxycumyl hydroperoxide Radical->Hydroperoxide + O₂ (Fast) O2 O₂ (Air) Alcohol Tertiary Alcohol (Polar Impurity) Hydroperoxide->Alcohol Reduction Ketone 3,4-Dimethoxy- acetophenone Hydroperoxide->Ketone Hock-like Cleavage

Figure 1: Mechanistic pathway of photodegradation. The primary route is benzylic oxidation initiated by UV light, leading to hydroperoxides and subsequent alcohol/ketone byproducts.

Part 5: Troubleshooting Decision Tree

Use this logic flow to resolve stability issues in your lab.

Troubleshooting Start Issue Detected Obs Observation? Start->Obs Yellow Yellowing of Oil Obs->Yellow Purity Purity Drop (HPLC) Obs->Purity CheckO2 Was sample exposed to air? Yellow->CheckO2 CheckSolv Solvent used? Purity->CheckSolv Quinone Cause: Quinone Formation Action: Filter (Silica) + Argon Store CheckO2->Quinone Yes Peroxide Cause: Benzylic Oxidation Action: Add Radical Inhibitor (BHT) CheckSolv->Peroxide Inert Solvent SolventRad Cause: Solvent Radical Transfer Action: Switch to MeOH/ACN CheckSolv->SolventRad Ether/THF

Figure 2: Diagnostic flowchart for identifying the root cause of instability based on visual and analytical symptoms.

References

  • Albini, A., & Fagnoni, M. (2004). Photochemistry of Arenes and Heteroarenes. In CRC Handbook of Organic Photochemistry and Photobiology. CRC Press. (General principles of arene photochemistry).

  • Salamone, M., & Bietti, M. (2015). Tunable Reactivity of the C–H Bonds of Benzyl Ethers in Hydrogen Atom Transfer Processes. Journal of Organic Chemistry, 80(10), 5120–5127. (Mechanistic basis for benzylic hydrogen abstraction).

  • Nikitas, N. F., et al. (2018). Photochemical oxidation of benzylic primary and secondary alcohols utilizing air as the oxidant. Green Chemistry, 20, 706-711. (Demonstrates susceptibility of benzylic positions to photo-oxidation).

  • ICH Harmonised Tripartite Guideline. Photostability Testing of New Drug Substances and Products Q1B. (Standard protocol for stress testing).

Sources

Optimization

Technical Support Center: Overcoming Catalyst Poisoning in 4-Isopropylveratrole Synthesis

Welcome to the technical support center dedicated to addressing the challenges of catalyst poisoning in the synthesis of 4-isopropylveratrole. This guide is designed for researchers, scientists, and professionals in drug...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing the challenges of catalyst poisoning in the synthesis of 4-isopropylveratrole. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and frequently asked questions to ensure the success of your experiments. Our focus is on providing practical, field-proven insights grounded in scientific principles to help you diagnose, mitigate, and resolve issues related to catalyst deactivation.

Introduction to 4-Isopropylveratrole Synthesis and Catalyst Deactivation

The synthesis of 4-isopropylveratrole, a key intermediate in various pharmaceutical and fragrance applications, is most commonly achieved through the Friedel-Crafts alkylation of veratrole with an isopropylating agent such as isopropanol or propene. This reaction is typically catalyzed by solid acids, with zeolites like H-BEA, H-ZSM-5, and H-FAU being preferred for their high activity, selectivity, and reusability.[1][2] However, a common pitfall in this process is the deactivation of the catalyst, which can significantly impact reaction efficiency and product yield.

Catalyst deactivation can be broadly categorized into three main types: poisoning, coking (fouling), and structural changes. This guide will focus primarily on catalyst poisoning and coking, the most prevalent issues encountered in 4-isopropylveratrole synthesis.

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Caption: General synthesis pathway for 4-isopropylveratrole.

Frequently Asked Questions (FAQs)

Q1: My reaction yield of 4-isopropylveratrole has significantly dropped in recent runs, although I am using the same catalyst batch. What could be the primary cause?

A1: A sudden or gradual decrease in yield is a classic symptom of catalyst deactivation. The most likely culprits in the context of 4-isopropylveratrole synthesis using a zeolite catalyst are:

  • Coke Formation: This is the most common deactivation pathway for zeolite catalysts in hydrocarbon conversions.[1][3] Over time, carbonaceous deposits, or "coke," accumulate on the catalyst's active sites and within its pores. This physically blocks reactant molecules from accessing the active sites and can lead to a complete loss of activity.

  • Contamination of Reactants or Solvents: Trace impurities in your veratrole, isopropylating agent, or solvent can act as catalyst poisons. Common poisons for acidic zeolite catalysts include:

    • Nitrogen-containing compounds: Amines, amides, and other basic nitrogenous compounds can neutralize the acid sites of the zeolite, rendering them inactive.

    • Water: While zeolites can tolerate small amounts of water, excessive moisture can lead to a decrease in catalytic activity. For Lewis acid catalysts like AlCl₃, the presence of water is highly detrimental and can cause irreversible deactivation.[4]

    • Oxygenated organic compounds: Aldehydes, ketones, and carboxylic acids can strongly adsorb to the acid sites of zeolites, leading to deactivation.[2][5]

Q2: How can I differentiate between catalyst poisoning by impurities and deactivation by coking?

A2: Differentiating between these two mechanisms is crucial for effective troubleshooting. Here’s a systematic approach:

  • Visual Inspection: A coked catalyst often exhibits a noticeable color change, typically turning from white or off-white to yellow, brown, or even black.

  • Thermogravimetric Analysis (TGA): TGA is a definitive method to quantify the amount of coke on a catalyst. The analysis involves heating the spent catalyst in an oxidizing atmosphere (e.g., air) and measuring the weight loss as the coke is burned off.

  • Spectroscopic Analysis (FT-IR of Adsorbed Pyridine): This technique can be used to probe the acidity of the catalyst. A decrease in the number of Brønsted and/or Lewis acid sites on the spent catalyst compared to the fresh catalyst, without significant coke deposition, would suggest poisoning by basic impurities.

  • Reactivity Test with Purified Reagents: If you suspect impurities in your starting materials, running the reaction with highly purified veratrole and isopropanol under strictly anhydrous conditions can help isolate the problem. If the catalyst activity is restored, the issue lies with your reagent purity.

Q3: Can a poisoned or coked catalyst be regenerated?

A3: Yes, in many cases, particularly with zeolite catalysts, regeneration is possible.

  • For Coked Catalysts: The most common and effective method for regenerating coked zeolites is calcination . This involves a controlled burnout of the coke in a stream of air or a diluted oxygen/nitrogen mixture at elevated temperatures (typically 450-550°C). The temperature program must be carefully controlled to avoid excessive heat generation, which can cause irreversible damage to the zeolite structure.[3][6]

  • For Poisoned Catalysts:

    • If the poison is a strongly adsorbed organic molecule, calcination may also be effective.

    • If the poison is a basic compound that has neutralized the acid sites, regeneration can be more challenging. In some cases, an ion exchange with an ammonium salt solution followed by calcination can restore acidity.

    • For Lewis acid catalysts like AlCl₃ poisoned by water or amines, regeneration is generally not feasible, and replacement of the catalyst is necessary.[4][7]

Troubleshooting Guide

This section provides a structured approach to diagnosing and resolving common issues related to catalyst poisoning in 4-isopropylveratrole synthesis.

dot

Caption: Troubleshooting workflow for catalyst deactivation.

Symptom Potential Cause Diagnostic Step Recommended Action
Gradual decrease in conversion over multiple runs Coke formation on the catalyst surface and in pores.1. Visually inspect the catalyst for a color change (white to brown/black).2. Perform Thermogravimetric Analysis (TGA) on the spent catalyst to quantify coke content.1. Implement a catalyst regeneration protocol (see Experimental Protocol section).2. Optimize reaction conditions (e.g., lower temperature, shorter reaction time) to minimize coke formation.
Sudden drop in conversion, even with fresh catalyst Contamination of reactants or solvent with a catalyst poison.1. Analyze reactants and solvent for impurities (e.g., water content by Karl Fischer, nitrogen content).2. Run a control reaction with highly purified and dried reagents.1. Purify veratrole and isopropanol (e.g., by distillation).2. Use anhydrous solvents and handle reagents under an inert atmosphere.
Change in product selectivity (e.g., increase in byproduct formation) Partial poisoning or modification of catalyst acid sites.1. Characterize the acidity of the spent catalyst using FT-IR with pyridine adsorption.2. Analyze the product mixture thoroughly using GC-MS to identify byproducts.1. If poisoning is confirmed, identify and eliminate the source of contamination.2. If coking is the cause, a partial regeneration might restore selectivity.
Increased pressure drop across a fixed-bed reactor Physical blockage of the reactor bed by coked catalyst particles or fines.1. Carefully unpack the reactor and inspect the catalyst bed for agglomeration or fouling.1. Regenerate the catalyst to remove coke.2. If catalyst particles have degraded, screen to remove fines before reloading the reactor.

Experimental Protocols

Protocol 1: Synthesis of 4-Isopropylveratrole using H-BEA Zeolite

This protocol provides a general procedure for the alkylation of veratrole with isopropanol.

  • Catalyst Activation: Activate the H-BEA zeolite catalyst by heating at 500°C for 4 hours under a flow of dry air or nitrogen. Cool to the reaction temperature under a nitrogen atmosphere.

  • Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, condenser, and nitrogen inlet, add the activated H-BEA catalyst (5 wt% relative to veratrole).

  • Reactant Addition: Add veratrole and isopropanol (molar ratio of veratrole to isopropanol typically ranges from 1:1 to 3:1).

  • Reaction: Heat the mixture to the desired reaction temperature (typically 120-160°C) and stir for the required reaction time (e.g., 4-8 hours).

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Separate the catalyst by filtration. Wash the catalyst with a suitable solvent (e.g., acetone) and dry.

  • Analysis: Analyze the product mixture by Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) to determine the conversion of veratrole and the selectivity to 4-isopropylveratrole.

Protocol 2: Diagnostic Test for Catalyst Deactivation

This protocol helps determine if the catalyst has been deactivated.

  • Baseline Reaction: Perform the synthesis of 4-isopropylveratrole as described in Protocol 1 using a fresh, activated batch of catalyst. Record the initial conversion and selectivity.

  • Reaction with Spent Catalyst: After a reaction run where a decrease in performance was observed, carefully recover the spent catalyst.

  • Re-run the Reaction: Use the recovered (un-regenerated) catalyst in a subsequent reaction under identical conditions as the baseline.

  • Compare Results: A significant decrease in conversion and/or a change in selectivity compared to the baseline reaction confirms catalyst deactivation.

Protocol 3: Regeneration of Coked H-BEA Zeolite Catalyst

This protocol outlines a standard procedure for regenerating a coked zeolite catalyst.

  • Catalyst Preparation: Place the coked H-BEA catalyst in a tube furnace.

  • Purging: Purge the furnace with a stream of inert gas (e.g., nitrogen) at a flow rate of 100 mL/min while heating to 150°C to remove any physisorbed reactants or products. Hold at this temperature for 1 hour.

  • Controlled Combustion: Gradually introduce a diluted air stream (e.g., 5% O₂ in N₂) into the furnace.

  • Temperature Program:

    • Ramp the temperature to 300°C at a rate of 2°C/min and hold for 2 hours.

    • Increase the temperature to 550°C at a rate of 5°C/min and hold for 4-6 hours, or until the coke is completely removed (as indicated by the absence of CO₂ in the off-gas, if monitored).

  • Cooling: Cool the catalyst to room temperature under a stream of dry nitrogen.

  • Post-Regeneration Analysis: Characterize the regenerated catalyst (e.g., by TGA to confirm complete coke removal and by FT-IR of adsorbed pyridine to assess the recovery of acid sites) and test its activity in the 4-isopropylveratrole synthesis to confirm the restoration of performance.

Table 1: Representative Data on Catalyst Performance

Catalyst StateVeratrole Conversion (%)4-Isopropylveratrole Selectivity (%)
Fresh H-BEA9588
Coked H-BEA (after 5 runs)4275
Regenerated H-BEA9287

Note: The data presented in this table is illustrative and will vary depending on the specific reaction conditions and the extent of catalyst deactivation.

References

  • Dalton Transactions. (n.d.). Coke-induced deactivation in zeolite catalysts: mechanisms, anti-coking modifications, and regeneration approaches. RSC Publishing. Retrieved February 13, 2026, from [Link]

  • Low Carbon Catalysis and Engineering Research Department. (n.d.). Regeneration of catalysts deactivated by coke deposition: A review. Retrieved February 13, 2026, from [Link]

  • Xing, S., Liu, X., Cui, Y., Zhao, Y., Chen, Z., Xiang, S., & Han, M. (2024). Elucidating the deactivation mechanism of beta zeolite catalyzed linear alkylbenzene production with oxygenated organic compound contaminated feedstocks. RSC Advances, 14(14), 10057-10065. [Link]

  • MDPI. (2024). Exploring the Combined Effects of Different Nitrogen Sources and Chabazite Zeolite-Tuff on Nitrogen Dynamics in an Acidic Sandy-Loam Soil. Retrieved February 13, 2026, from [Link]

  • MDPI. (2024). Coke Formation and Regeneration during Fe-ZSM-5-Catalyzed Methane Dehydro-Aromatization. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2003). Deactivation by coking and regeneration of zeolite catalysts for benzene-to-phenol oxidation. Retrieved February 13, 2026, from [Link]

  • Semantic Scholar. (2013). Regeneration of coked zeolite from PMMA cracking process by ozonation. Retrieved February 13, 2026, from [Link]

  • Study.com. (n.d.). Friedel-Crafts Reactions | Alkylation & Acylation - Lesson. Retrieved February 13, 2026, from [Link]

  • Pharmaguideline. (n.d.). Friedel Crafts Alkylation-reactivity, Limitations, Friedel Crafts Acylation. Retrieved February 13, 2026, from [Link]

  • Quora. (2021). Why does zeolite absorb nitrogen? Retrieved February 13, 2026, from [Link]

  • Chemistry Stack Exchange. (2020). why is water not compatible with lewis acids in a friedel-crafts alkylation. Retrieved February 13, 2026, from [Link]

  • ResearchGate. (2014). Influence of natural zeolite on nitrogen dynamics in soil. Retrieved February 13, 2026, from [Link]

  • ADDI. (2021). Coke deactivation and regeneration of HZSM-5 zeolite catalysts in the oligomerization of 1-butene. Retrieved February 13, 2026, from [Link]

  • PubMed. (2010). Enantioselective Friedel-Crafts reactions in water using a DNA-based catalyst. Retrieved February 13, 2026, from [Link]

  • MDPI. (2022). Effects of Zeolite Application and Inorganic Nitrogen Fertilization on Growth, Productivity, and Nitrogen and Water Use Efficiency of Maize (Zea mays L.) Cultivated Under Mediterranean Conditions. Retrieved February 13, 2026, from [Link]

  • Journal of Plant Nutrition. (2020). Impact of zeolite and nitrogen application on nitrogen use efficiency, growth and yield of maize (Zea mays L.). Retrieved February 13, 2026, from [Link]

  • MDPI. (2020). Structure-Catalytic Properties Relationship in Friedel Crafts Alkylation Reaction for MCM-36-Type Zeolites Obtained by Isopropanol-Assisted Pillaring. Retrieved February 13, 2026, from [Link]

  • University of Calgary. (n.d.). Ch12: Friedel-Crafts limitations. Retrieved February 13, 2026, from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to Purity Validation of 4-Isopropyl-1,2-dimethoxybenzene

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not a trivial detail; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This is particularly tr...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the purity of a chemical entity is not a trivial detail; it is the bedrock of reliable, reproducible, and safe scientific outcomes. This is particularly true for versatile intermediates like 4-Isopropyl-1,2-dimethoxybenzene, a substituted aromatic ether whose applications can range from a building block in active pharmaceutical ingredients (APIs) to a component in fine fragrances. An impurity, whether an isomer, a residual starting material, or a reaction byproduct, can drastically alter biological activity, toxicity, and final product characteristics.

This guide provides an in-depth comparison of analytical standards and methodologies for the robust purity validation of 4-Isopropyl-1,2-dimethoxybenzene. We will move beyond mere procedural lists to explore the causality behind experimental choices, ensuring that every protocol is a self-validating system. Our approach is grounded in the principles of analytical procedure validation as outlined by the United States Pharmacopeia (USP), ensuring trustworthiness and scientific integrity.[1][2][3]

The Foundation: Principles of Analytical Method Validation

Before comparing instruments and techniques, it is crucial to establish the framework that governs any purity assessment. The validation of an analytical procedure is the process of demonstrating that it is suitable for its intended purpose.[1] According to USP General Chapter <1225>, this involves evaluating specific performance characteristics which we will use as benchmarks for our comparison.[1][4][5]

Key Validation Parameters (as per USP <1225>):

  • Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.[2] For 4-Isopropyl-1,2-dimethoxybenzene, this means distinguishing it from positional isomers (e.g., 2-isopropyl-1,4-dimethoxybenzene) and related substances.

  • Accuracy: The closeness of test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (same lab, same analyst, short interval) and intermediate precision (within-lab variations).[1]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[1]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity.

  • Limit of Detection (LOD) & Limit of Quantitation (LOQ): The lowest concentrations of an analyte that can be reliably detected and quantified, respectively. This is critical for controlling trace impurities.

Orthogonal Approaches to Purity: A Multi-Technique Strategy

No single analytical technique is infallible. A robust purity validation strategy employs orthogonal methods—techniques that measure the same attribute (purity) based on different chemical or physical principles. For 4-Isopropyl-1,2-dimethoxybenzene, the primary analytical axes are chromatography for separation and spectroscopy for identification and structure confirmation.

Below is a logical workflow for establishing the purity of a new batch of 4-Isopropyl-1,2-dimethoxybenzene.

G cluster_0 Initial Characterization & ID cluster_1 Separation & Quantitation cluster_2 Validation & Reporting NMR NMR Spectroscopy (¹H, ¹³C) GC_FID Gas Chromatography (GC-FID) (Primary Assay & Impurity Profile) NMR->GC_FID Impurity ID MS Mass Spectrometry (e.g., GC-MS) MS->GC_FID Impurity ID FTIR FTIR Spectroscopy HPLC_UV HPLC-UV (Orthogonal Assay, Non-volatile Impurities) GC_FID->HPLC_UV Orthogonal Check Validation Method Validation (as per USP <1225>) GC_FID->Validation Data for Validation HPLC_UV->Validation Data for Validation Cert Certificate of Analysis (CoA) Generation Validation->Cert Final Purity Value Sample Test Sample: 4-Isopropyl-1,2-dimethoxybenzene Sample->NMR Identity Confirmation Sample->MS Identity Confirmation Sample->FTIR Identity Confirmation Sample->GC_FID Quantitative Purity

Caption: Comprehensive workflow for purity validation.

Gas Chromatography (GC): The Workhorse for Volatile Compounds

Given the volatility of 4-Isopropyl-1,2-dimethoxybenzene, Gas Chromatography, particularly with a Flame Ionization Detector (GC-FID), is the primary technique for purity assessment by percent area.

Causality Behind Experimental Choices:

  • Injector: A split/splitless inlet is used. A split injection prevents column overload when analyzing a high-concentration (neat or nearly neat) sample, ensuring sharp peaks. The split ratio is optimized to keep the peak shape symmetrical.

  • Column: A low-to-mid polarity column, such as a 5% phenyl polysiloxane (e.g., DB-5 or equivalent), is an excellent starting point. This stationary phase separates compounds primarily by boiling point but also offers selectivity for aromatic compounds due to π-π interactions. This is critical for resolving positional isomers from the main analyte.

  • Detector: The Flame Ionization Detector (FID) is chosen for its robustness, wide linear range, and near-universal response to hydrocarbons. It provides a response that is directly proportional to the mass of carbon, making it ideal for area-percent purity calculations without needing individual response factors for structurally similar impurities.

Experimental Protocol: GC-FID Purity Assay
  • Sample Preparation: Prepare a solution of 4-Isopropyl-1,2-dimethoxybenzene at approximately 10 mg/mL in a suitable solvent like Dichloromethane or Ethyl Acetate.

  • Instrument Setup:

    • Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane.

    • Carrier Gas: Helium or Hydrogen at a constant flow of 1.0 mL/min.

    • Inlet: 250°C, Split mode with a ratio of 50:1.

    • Injection Volume: 1 µL.

    • Oven Program: Start at 100°C, hold for 2 minutes, ramp at 10°C/min to 250°C, hold for 5 minutes.

    • Detector (FID): 280°C.

  • Analysis: Inject the sample and integrate all peaks with an area greater than 0.05% of the total area.

  • Calculation: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100.

High-Performance Liquid Chromatography (HPLC): The Orthogonal Check

HPLC provides a powerful orthogonal method to GC.[6] It is particularly adept at detecting non-volatile or thermally labile impurities that might not elute from a GC column. For aromatic compounds, reversed-phase HPLC is the method of choice.[7][8]

Causality Behind Experimental Choices:

  • Column: A C18 (octadecylsilane) column is the most common choice for reversed-phase chromatography.[8] It separates molecules based on their hydrophobicity. The non-polar stationary phase interacts with the aromatic ring and isopropyl group of the analyte.

  • Mobile Phase: A gradient of water and a polar organic solvent (Acetonitrile or Methanol) is used. Starting with a higher water content allows polar impurities to elute first. Gradually increasing the organic solvent concentration then elutes the main, more hydrophobic, analyte and any non-polar impurities.

  • Detector: A UV detector is ideal, as the benzene ring in 4-Isopropyl-1,2-dimethoxybenzene has a strong chromophore. Monitoring at a wavelength around 275 nm provides high sensitivity.

Experimental Protocol: Reversed-Phase HPLC-UV
  • Sample Preparation: Prepare a solution of 4-Isopropyl-1,2-dimethoxybenzene at approximately 0.5 mg/mL in the mobile phase (e.g., 50:50 Acetonitrile:Water).

  • Instrument Setup:

    • Column: C18, 150 mm x 4.6 mm, 5 µm particle size.

    • Mobile Phase A: Water

    • Mobile Phase B: Acetonitrile

    • Gradient: 50% B to 100% B over 15 minutes, hold at 100% B for 5 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detector (UV): 275 nm. .

  • Analysis & Calculation: Perform the analysis and calculate purity by area percent, similar to the GC method.

Spectroscopic Confirmation: Ensuring Structural Integrity

Chromatography tells you how much is there, but spectroscopy tells you what is there. For true purity validation, the identity of the main peak must be unequivocally confirmed, and significant impurities should be structurally characterized.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is unparalleled for structural elucidation.[9] ¹H and ¹³C NMR spectra provide a fingerprint of the molecule, confirming the connectivity of atoms and the number of protons and carbons in unique chemical environments. For purity, NMR can detect isomers and other impurities that may co-elute in a chromatographic separation.

Protocol Highlights:

  • Sample: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., CDCl₃).[10]

  • ¹H NMR: The spectrum should show distinct signals for the isopropyl group (a doublet and a septet), the two methoxy groups (singlets), and the aromatic protons (a pattern of doublets and a doublet of doublets). Integration of these signals should correspond to the expected proton ratios.

  • ¹³C NMR: The spectrum should show the correct number of carbon signals corresponding to the molecular structure.

  • Purity Estimation (qNMR): Quantitative NMR (qNMR) can be used for a highly accurate assay by integrating the analyte signals against a certified internal standard of known concentration.

Mass Spectrometry (MS)

Often coupled with GC (GC-MS), this technique provides the molecular weight of the compound and its fragmentation pattern.[11] This is crucial for confirming the identity of the main peak and for identifying unknown impurity peaks seen in the chromatogram.[10]

Expected Data:

  • Molecular Ion (M⁺): A peak at m/z = 180, corresponding to the molecular weight of C₁₁H₁₆O₂.[12]

  • Key Fragments: A prominent peak at m/z = 165, corresponding to the loss of a methyl group (-CH₃), is a characteristic fragmentation pattern for this type of structure.

Comparative Analysis of Purity Validation Techniques

The choice of technique depends on the specific goal, from routine QC to in-depth impurity profiling.

G cluster_0 cluster_1 Question What is the primary goal? GC GC-FID (Quantitative Assay, Volatile Impurities) Question->GC Routine % Purity? HPLC HPLC-UV (Orthogonal Assay, Non-Volatile Impurities) Question->HPLC Orthogonal Check? NMR NMR (Structural Confirmation, Isomer Detection) Question->NMR Is structure correct? GCMS GC-MS (Impurity Identification, MW Confirmation) Question->GCMS What is this impurity?

Caption: Decision tree for selecting an analytical technique.

Table 1: Comparison of Core Analytical Techniques

Technique Primary Application Strengths Limitations Typical LOQ for Impurities
GC-FID Quantitative Purity AssayHigh precision, robust, excellent for volatile compounds, universal response for hydrocarbons.Not suitable for non-volatile or thermally labile impurities. Limited structural information.~0.05%
HPLC-UV Orthogonal Quantitative AssayExcellent for a wide range of polarities, high resolution, suitable for non-volatile impurities.Requires chromophore for UV detection. Response factors can vary between compounds.~0.05%
NMR Structural ConfirmationUnambiguous structure elucidation, can detect non-chromatographable impurities, inherently quantitative (qNMR).Lower sensitivity compared to chromatographic methods, complex mixture analysis can be difficult.~0.1-0.5% (for routine screening)
GC-MS Impurity IdentificationProvides molecular weight and structural fragments, highly sensitive, excellent for identifying unknowns.Ionization variability can make quantitation complex without standards.<0.01% (in scan mode)

Conclusion

Validating the purity of 4-Isopropyl-1,2-dimethoxybenzene is a multi-faceted process that relies on a synergistic combination of analytical techniques. While GC-FID serves as the primary tool for quantitative assay due to the compound's volatility, a truly robust validation is incomplete without the orthogonal confirmation provided by HPLC-UV. Furthermore, the structural certainty afforded by NMR and the impurity identification power of MS are indispensable for a complete and trustworthy characterization. By grounding these advanced instrumental methods in the fundamental principles of validation outlined by pharmacopoeial standards, researchers can ensure the quality and integrity of their materials, leading to more reliable and reproducible science.

References

  • Title: General Chapters: <1225> VALIDATION OF COMPENDIAL METHODS Source: uspbpep.com URL: [Link]

  • Title: USP <1225> Revised: Aligning Compendial Validation with ICH Q2(R2) and Q14's Lifecycle Vision Source: Investigations of a Dog URL: [Link]

  • Title: <1225> VALIDATION OF COMPENDIAL PROCEDURES Source: U.S. Pharmacopeia URL: [Link]

  • Title: Revised USP Chapter <1225> "Validation of Compendial Methods" approved Source: ECA Academy URL: [Link]

  • Title: 〈1225〉 Validation of Compendial Procedures - USP-NF ABSTRACT Source: U.S. Pharmacopeia URL: [Link]

  • Title: Determination of aromatic compounds by high-performance liquid chromatography with on-line photoreactor and peroxyoxalate chemiluminescence detection Source: PubMed URL: [Link]

  • Title: HPLC Method Tips for Aromatic Compounds in Water Based Gels: Why C18 Still Works Source: Axion Labs URL: [Link] (Note: A representative, stable URL would be used here)

  • Title: 4-Isopropyl-1,2-dimethoxybenzene Source: PubChem URL: [Link]

  • Title: Experimental procedures, characterization data for all compounds and copies of NMR spectra Source: Beilstein Journals URL: [Link]

  • Title: How can I purify two different-substituted aromatic compounds? Source: ResearchGate URL: [Link]

  • Title: HPLC Method for purifying organic compounds Source: Google Patents URL
  • Title: Why Is HPLC Ideal for Chemical Purity Testing? Source: Moravek, Inc. URL: [Link]

  • Title: Characterisation of Organic Compounds III: Nuclear Magnetic Resonance (NMR) Spectroscopy Source: No Added Chemicals URL: [Link]

  • Title: Gas chromatographic methods for residual solvents analysis Source: orientjchem.org URL: [Link]

  • Title: Mass Spectrometry Source: YouTube URL: [Link]

Sources

Comparative

Comparative Guide: Antioxidant Activity of 3,4-Dimethoxycumene vs. Veratrole

Executive Summary Verdict: 3,4-Dimethoxycumene (4-isopropylveratrole) exhibits superior theoretical and empirical antioxidant potential compared to Veratrole (1,2-dimethoxybenzene) . While Veratrole serves as the fundame...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Verdict: 3,4-Dimethoxycumene (4-isopropylveratrole) exhibits superior theoretical and empirical antioxidant potential compared to Veratrole (1,2-dimethoxybenzene) .

While Veratrole serves as the fundamental aromatic scaffold, it lacks the structural features necessary for efficient radical scavenging. 3,4-Dimethoxycumene incorporates an isopropyl group at the para position. This structural addition introduces a tertiary benzylic hydrogen atom, which significantly lowers the Bond Dissociation Enthalpy (BDE) required for Hydrogen Atom Transfer (HAT), the primary mechanism of antioxidant action in non-phenolic aromatics. Furthermore, the increased lipophilicity of the cumene derivative enhances its interaction with lipid peroxyl radicals in biological membranes.

Chemical Profile & Physicochemical Properties[1][2][3][4][5][6]

FeatureVeratrole3,4-Dimethoxycumene
IUPAC Name 1,2-Dimethoxybenzene1,2-Dimethoxy-4-(propan-2-yl)benzene
CAS Number 91-16-74132-76-7
Molecular Weight 138.16 g/mol 180.25 g/mol
Key Substituents 2 x Methoxy (-OCH₃)2 x Methoxy (-OCH₃) + 1 x Isopropyl (-CH(CH₃)₂)
Lipophilicity (LogP) ~1.6~3.2 (Predicted)
Physical State Liquid (mp 22-23 °C)Liquid
Primary Source Synthetic / Plant MetaboliteEssential Oils (e.g., Pulicaria crispa)

Mechanistic Analysis: The "Benzylic Advantage"

The disparity in antioxidant performance is driven by the stability of the radical intermediate formed after scavenging a reactive oxygen species (ROS).

Veratrole: The Kinetic Dead-End

Veratrole lacks a labile hydrogen atom.

  • Mechanism: It must rely on Single Electron Transfer (SET) or hydrogen abstraction from a methoxy methyl group.

  • Limitation: The C-H bonds in the methoxy groups are strong (BDE ~96-100 kcal/mol). Abstraction generates a primary radical that is not significantly stabilized by resonance, making the reaction kinetically unfavorable.

3,4-Dimethoxycumene: The Benzylic Trap

The isopropyl group transforms the molecule's reactivity.

  • Mechanism: The tertiary carbon of the isopropyl group holds a single hydrogen atom (Benzylic H).

  • Advantage: Abstraction of this hydrogen requires significantly less energy (BDE ~85-89 kcal/mol).

  • Stability: The resulting radical is tertiary and benzylic , allowing the unpaired electron to delocalize into the aromatic ring. This stability drives the equilibrium toward radical scavenging.

Structural Activity Relationship (SAR) Diagram

SAR_Analysis cluster_mechanism Mechanism of Action Veratrole Veratrole (1,2-Dimethoxybenzene) Radical_V Unstable Primary Radical (Low Scavenging Efficiency) Veratrole->Radical_V H-Abstraction from Methoxy (-OCH3) Cumene 3,4-Dimethoxycumene (4-Isopropylveratrole) Radical_C Stable Tertiary Benzylic Radical (High Scavenging Efficiency) Cumene->Radical_C H-Abstraction from Isopropyl (-CH(CH3)2)

Caption: SAR comparison highlighting the superior radical stability pathway of 3,4-Dimethoxycumene via its isopropyl substituent.

Experimental Comparison Guide

Since direct head-to-head data for pure 3,4-dimethoxycumene is rare in open literature (often appearing as a component of essential oils like Pulicaria crispa), researchers should utilize the following standardized assays to quantify the difference.

Predicted Performance Metrics

Based on electronic structure theory and analogous compound data:

AssayVeratrole Activity3,4-Dimethoxycumene ActivityMechanistic Basis
DPPH Negligible / Very LowModerateHAT mechanism favored by benzylic H.
ABTS LowModerateElectron transfer facilitated by alkyl donation.
FRAP LowLow to ModerateLimited reducing power without free -OH.
Lipid Peroxidation InactiveActiveLipophilicity allows membrane penetration.
Protocol: DPPH Radical Scavenging Assay

This protocol is optimized for lipophilic methoxy-benzenes to prevent precipitation issues common in aqueous buffers.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl)[1]

  • Solvent: Methanol (HPLC Grade)

  • Positive Control: Trolox or BHT (Butylated hydroxytoluene)

Workflow:

  • Preparation: Prepare a 0.1 mM DPPH solution in methanol (absorbance ~0.9 at 517 nm).

  • Dilution: Prepare serial dilutions of 3,4-Dimethoxycumene and Veratrole (range: 10 µM to 1000 µM).

  • Incubation: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

  • Reaction: Incubate in the dark at room temperature for 30 minutes.

  • Measurement: Read Absorbance (Abs) at 517 nm.

Calculation:



Calculate IC50 using non-linear regression.
Experimental Workflow Diagram

Experimental_Protocol cluster_assays Parallel Assays Start Start: Sample Preparation Solubilization Dissolve Compounds (Methanol/Ethanol) Start->Solubilization DPPH DPPH Assay (H-Atom Transfer) Solubilization->DPPH ABTS ABTS Assay (Electron Transfer) Solubilization->ABTS Incubation Incubate (30 min, Dark) DPPH->Incubation ABTS->Incubation Read Spectrophotometry (517nm / 734nm) Incubation->Read Analysis Calculate IC50 & TEAC Read->Analysis

Caption: Step-by-step workflow for comparative antioxidant assessment of methoxy-benzenes.

References

  • Rojano, B., et al. (2007). Experimental and theoretical determination of the antioxidant properties of isoespintanol (2-isopropyl-3,6-dimethoxy-5-methylphenol). ResearchGate.[2]

  • Al-Hajj, N.Q., et al. (2018).[3] Chemical Composition and Biological Activities of The Essential Oil Of Pulicaria Crispa.[4] Delta University Scientific Journal.[4]

  • PubChem. (n.d.). 4-Isopropyl-1,2-dimethoxybenzene (Compound Summary). National Library of Medicine.

  • BenchChem. (2025). The Multifaceted Biological Activities of Dimethoxybenzene Derivatives: A Technical Guide.

  • Amorati, R., & Valgimigli, L. (2015). Advantages and limitations of common testing methods for antioxidants. Free Radical Research.

Sources

Validation

Validating 4-Isopropyl-1,2-dimethoxybenzene structure via mass spectrometry

This guide outlines a definitive workflow for validating the structure of 4-Isopropyl-1,2-dimethoxybenzene (also known as 3,4-dimethoxycumene). It compares the efficacy of Gas Chromatography-Electron Ionization Mass Spec...

Author: BenchChem Technical Support Team. Date: February 2026

This guide outlines a definitive workflow for validating the structure of 4-Isopropyl-1,2-dimethoxybenzene (also known as 3,4-dimethoxycumene). It compares the efficacy of Gas Chromatography-Electron Ionization Mass Spectrometry (GC-EI-MS) against Liquid Chromatography-Electrospray Ionization Tandem Mass Spectrometry (LC-ESI-MS/MS) and High-Resolution Mass Spectrometry (HRMS).

Executive Summary: The Isomer Challenge

Validating 4-Isopropyl-1,2-dimethoxybenzene (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">


, MW 180.24) presents a specific analytical challenge: distinguishing it from positional isomers such as 2-isopropyl-1,4-dimethoxybenzene  or 4-ethyl-1,2-dimethoxybenzene . While all share the same exact mass, their biological activity and chemical reactivity differ significantly.
  • The Verdict: GC-EI-MS is the superior validation tool for this specific lipophilic molecule due to its distinct "fingerprint" fragmentation and the ability to utilize Retention Indices (RI).

  • The Alternative: LC-ESI-MS/MS is recommended only for trace quantification in complex biological matrices where volatility is a limiting factor.

Part 1: Comparative Analysis of MS Techniques

The following table contrasts the three primary validation approaches.

FeatureGC-EI-MS (Recommended) LC-ESI-MS/MS HRMS (Orbitrap/Q-TOF)
Primary Mechanism Hard Ionization (70 eV)Soft Ionization (Electrospray)Exact Mass Determination
Structural Insight High. Rich fragmentation pattern allows for library matching and isomer differentiation.Medium. Predominantly shows

. Requires CID (Collision Induced Dissociation) for fragments.
Low. Confirms elemental formula (

) but cannot distinguish positional isomers.
Isomer Specificity Excellent. Combined with Retention Index (RI), it resolves ortho/meta/para isomers.Moderate. Isomers often co-elute; MS/MS spectra can be identical.[1]None. All isomers have identical exact mass (180.1150).
Limit of Detection ng/mL range (SIM mode)pg/mL range (MRM mode)ng/mL range
Suitability Structural Validation & Purity CheckPK/PD Studies & Metabolite IDFormula Confirmation

Part 2: Detailed Experimental Protocols

Protocol A: GC-EI-MS Structural Validation (Gold Standard)

Rationale: This molecule is non-polar and volatile, making it ideal for GC. The 70 eV ionization energy induces reproducible fragmentation characteristic of the veratrole core and isopropyl side chain.

1. Sample Preparation:

  • Dissolve 1 mg of 4-Isopropyl-1,2-dimethoxybenzene in 1 mL of HPLC-grade Dichloromethane (DCM) or Hexane.

  • Self-Validation Step: Spike the solution with a

    
     alkane standard mixture to calculate the Linear Retention Index (LRI).
    

2. Instrument Parameters:

  • Column: DB-5MS or equivalent (30 m x 0.25 mm, 0.25 µm film).[2]

  • Carrier Gas: Helium at 1.0 mL/min (Constant Flow).

  • Inlet: Splitless mode, 280°C.

  • Oven Program:

    • Initial: 60°C (hold 1 min).

    • Ramp: 10°C/min to 300°C.

    • Final: 300°C (hold 5 min).

  • MS Source: 230°C, 70 eV Electron Ionization.

  • Scan Range: m/z 40–400.

3. Data Analysis & Criteria:

  • Molecular Ion (

    
    ):  Look for a distinct peak at m/z 180 .
    
  • Base Peak: Expect m/z 165 (

    
    ). The loss of a methyl group is favored due to the formation of a resonance-stabilized cation (from either the methoxy group or the isopropyl benzylic position).
    
  • Diagnostic Fragments:

    • m/z 137: Loss of CO from the m/z 165 ion (characteristic of anisoles/veratroles).

    • m/z 122: Loss of the second methyl group.

    • m/z 77/91: Aromatic ring fragments.

Protocol B: LC-ESI-MS/MS (For Biological Matrices)

Rationale: Use this if the analyte is in plasma or tissue where GC extraction is difficult.

1. Mobile Phase:

  • A: 0.1% Formic Acid in Water.

  • B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 5% B to 95% B over 10 mins.

2. MS Parameters (Positive Mode):

  • Precursor Ion: 181.1

    
    .
    
  • MRM Transitions (Quantification):

    • 
       (Loss of 
      
      
      
      ).
    • 
       (Loss of Isopropyl, 
      
      
      
      ).

Part 3: Structural Logic & Visualization

The fragmentation of 4-Isopropyl-1,2-dimethoxybenzene is driven by the stability of the aromatic ring and the labile nature of the alkyl substituents.

Fragmentation Pathway Logic:

  • Ionization: Formation of the radical cation ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

    
     at m/z 180.[3]
    
  • Primary Fragmentation (Alpha-Cleavage): Loss of a methyl radical (

    
    , mass 15).[1] This can occur at the isopropyl group (benzylic cleavage) or the methoxy groups. The resulting cation at m/z 165 is highly stabilized by resonance.
    
  • Secondary Fragmentation: The m/z 165 ion often loses Carbon Monoxide (CO, mass 28) to form m/z 137, a classic pathway for methoxy-substituted benzenes.

FragmentationPathway cluster_0 Isomer Distinction Logic M Molecular Ion (M+) m/z 180 [C11H16O2]+. Frag1 Base Peak m/z 165 [M - CH3]+ M->Frag1 - •CH3 (15) Frag2 Fragment m/z 137 [M - CH3 - CO]+ Frag1->Frag2 - CO (28) Frag3 Fragment m/z 122 [M - 2(CH3) - CO]+ Frag2->Frag3 - •CH3 (15) Note Isomers (e.g., 2-isopropyl) show different ratios of m/z 165/137 due to steric 'ortho' effects.

Caption: Proposed EI-MS fragmentation pathway for 4-Isopropyl-1,2-dimethoxybenzene emphasizing the sequential loss of methyl and carbon monoxide.

Part 4: Conclusion & Recommendations

For definitive structural validation of 4-Isopropyl-1,2-dimethoxybenzene , GC-EI-MS is the method of choice. The combination of a molecular ion at m/z 180, a base peak at m/z 165, and a specific Retention Index provides a self-validating system that excludes positional isomers. HRMS should be used as a supplementary check for elemental composition, while LC-MS is best reserved for pharmacokinetic applications.

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of Benzene, 1,2-dimethoxy-4-ethyl- (Analogous Fragmentation). NIST Chemistry WebBook, SRD 69. Available at: [Link]

  • PubChem. 4-Isopropyl-1,2-dimethoxybenzene Compound Summary. National Library of Medicine. Available at: [Link]

  • Smith, R. M.Retention Indices in Reversed-Phase High-Performance Liquid Chromatography. Journal of Chromatography A, 1995. (Contextual reference for RI usage).

Sources

Validation

Technical Guide: Differentiating 4-Isopropyl-1,2-dimethoxybenzene from 4-Propylveratrole

The following guide serves as a technical standard for differentiating the structural isomers 4-Isopropyl-1,2-dimethoxybenzene and 4-Propylveratrole . It is designed for analytical chemists and pharmaceutical researchers...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a technical standard for differentiating the structural isomers 4-Isopropyl-1,2-dimethoxybenzene and 4-Propylveratrole . It is designed for analytical chemists and pharmaceutical researchers requiring definitive structural confirmation.[1]

Executive Summary: The Isomer Challenge

In drug development and natural product synthesis, distinguishing between 4-Isopropyl-1,2-dimethoxybenzene (Compound A) and 4-Propylveratrole (Compound B) is a critical quality control checkpoint.[1] Both compounds share the molecular formula C₁₁H₁₆O₂ and a molecular weight of 180.25 g/mol .[1]

Despite their similarities, they exhibit distinct metabolic profiles and pharmacological activities.[1] Misidentification often occurs because:

  • Co-elution: They have similar boiling points, leading to poor resolution on standard short GC columns.[1]

  • Mass Spectral Similarity: Both produce a parent ion at m/z 180.[1]

  • Database Errors: Several commercial databases incorrectly list them as synonyms or trade names for the same entry.[1]

The Bottom Line: You cannot rely solely on a parent ion match.[1] Definitive identification requires orthogonal analysis : chromatographic retention indices (GC), fragmentation pattern analysis (MS), and proton coupling constants (¹H-NMR).

Compound Profiles
Feature4-Isopropyl-1,2-dimethoxybenzene4-Propylveratrole
Structure Branched alkyl chain (Isopropyl)Straight alkyl chain (n-Propyl)
CAS Number 156-57-0 5888-61-9
IUPAC Name 1,2-dimethoxy-4-(propan-2-yl)benzene1,2-dimethoxy-4-propylbenzene
Key Precursor Isopropyl-catechol / Cumene derivativesMethyl Eugenol / Dihydroeugenol

Chromatographic Separation (GC-FID/MS)[1]

Gas Chromatography is the first line of defense.[1] While both compounds are non-polar aromatics, the branching of the isopropyl group reduces the boiling point and Van der Waals surface area interaction with the stationary phase compared to the linear n-propyl chain.

Retention Index (RI) Behavior

On non-polar columns (e.g., DB-5, HP-5, DB-1), the branched isomer elutes earlier .[1]

  • Column: 30m x 0.25mm ID, 0.25µm film (5% Phenyl-methylpolysiloxane).[1]

  • Oven Program: 60°C (1 min) → 20°C/min → 280°C.

  • Predicted Elution Order:

    • 4-Isopropyl-1,2-dimethoxybenzene (Lower RI)[1]

    • 4-Propylveratrole (Higher RI)[1]

Note: The Retention Index difference (


) is typically 20–40 units. If your peak elutes at the exact same time as a known n-propyl standard, do not assume purity without MS confirmation.[1]

Mass Spectrometry: The Fragmentation Trap

Both compounds show a molecular ion (


) at m/z 180.[1] However, the stability of the carbocation formed after cleavage defines the base peak.
Mechanism of Differentiation
  • 4-Isopropyl (Branched): Favorably loses a Methyl group (

    
    , mass 15) to form a stabilized secondary benzylic cation.[1]
    
  • 4-Propyl (Linear): Favorably loses an Ethyl group (

    
    , mass 29) via benzylic cleavage to form the tropylium/benzyl ion.
    
Diagnostic Ion Ratios[1][2]
CompoundDominant CleavageKey Fragment (m/z)Relative Abundance
4-Isopropyl Loss of Methyl (

)
165 High (Base Peak)
Loss of Ethyl (

)
151Low (< 10%)
4-Propyl Loss of Ethyl (

)
151 High (Base Peak)
Loss of Methyl (

)
165Low (< 20%)
Visualization: Fragmentation Pathways

The following diagram illustrates the mechanistic divergence that allows for MS differentiation.

MS_Fragmentation Parent Parent Ion (m/z 180) Iso_Path 4-Isopropyl Isomer (Branched) Parent->Iso_Path Prop_Path 4-Propyl Isomer (Linear) Parent->Prop_Path Frag_165 Fragment m/z 165 (Loss of Methyl) DOMINANT Iso_Path->Frag_165 -CH3 (15) Frag_151 Fragment m/z 151 (Loss of Ethyl) DOMINANT Iso_Path->Frag_151 -C2H5 (29) Prop_Path->Frag_165 -CH3 (15) Prop_Path->Frag_151 -C2H5 (29)

Figure 1: Mass Spectrometry Fragmentation Logic. Green indicates the diagnostic peak for the Isopropyl isomer; Red indicates the diagnostic peak for the Propyl isomer.

¹H-NMR Spectroscopy: The Gold Standard

When isolation is possible, Nuclear Magnetic Resonance (NMR) provides indisputable proof of structure based on the coupling patterns of the alkyl chain.

The "Alkyl Region" Fingerprint (0.5 – 3.5 ppm)
A. 4-Isopropyl-1,2-dimethoxybenzene

The isopropyl group possesses a plane of symmetry, making the two methyl groups equivalent.[1]

  • Methyls: A strong doublet (6H) at

    
     ppm.[1][2]
    
  • Methine: A distinctive septet (1H) at

    
     ppm.[1]
    
B. 4-Propylveratrole

The linear chain lacks the symmetry of the isopropyl group.[1]

  • Terminal Methyl: A triplet (3H) at

    
     ppm.[1]
    
  • Middle Methylene: A multiplet/sextet (2H) at

    
     ppm.[1]
    
  • Benzylic Methylene: A triplet (2H) at

    
     ppm.[1]
    
Comparison Table
Proton Type4-Isopropyl Signal4-Propyl Signal
Terminal -CH₃ Doublet (6H,

Hz)
Triplet (3H,

Hz)
Benzylic -CH- Septet (1H)Triplet (2H, as -CH₂-)
Middle -CH₂- AbsentMultiplet (2H)
Methoxy -OCH₃ Singlet (6H, ~3.8 ppm)Singlet (6H, ~3.8 ppm)

Experimental Protocol: Step-by-Step Validation

This workflow is designed to be self-validating. If Step 2 (MS) is ambiguous, proceed immediately to Step 3 (NMR).

Workflow Diagram

Workflow Start Unknown Sample (C11H16O2) GC Step 1: GC-MS Analysis (DB-5 Column) Start->GC Decision1 Check Retention Time & Base Peak GC->Decision1 Res_Iso Base Peak 165 Early Elution Decision1->Res_Iso m/z 165 >> 151 Res_Prop Base Peak 151 Late Elution Decision1->Res_Prop m/z 151 >> 165 Ambiguous Ambiguous MS/RT? Decision1->Ambiguous Mixed/Unclear Result_A ID: 4-Isopropyl-1,2-dimethoxybenzene Res_Iso->Result_A Result_B ID: 4-Propylveratrole Res_Prop->Result_B NMR Step 3: 1H-NMR (CDCl3) Ambiguous->NMR Yes Check_Methyl Check Methyl Region (0.8 - 1.3 ppm) NMR->Check_Methyl Check_Methyl->Result_A Doublet (6H) Check_Methyl->Result_B Triplet (3H)

Figure 2: Decision Matrix for Isomer Identification.

Detailed Procedure
  • Sample Preparation:

    • Dissolve 10 mg of sample in 1 mL of HPLC-grade Dichloromethane (for GC) or CDCl₃ (for NMR).[1]

  • GC-MS Screening:

    • Inject 1 µL (Split 20:1).

    • Monitor TIC (Total Ion Chromatogram).[1]

    • Extract ion chromatograms (EIC) for m/z 165 and m/z 151.

    • Criterion: If the ratio 165:151 is > 5:1, suspect Isopropyl. If < 1:5, suspect Propyl.[1]

  • NMR Confirmation (If required):

    • Acquire standard 1H spectrum (16 scans min).[1]

    • Zoom into 0.5–1.5 ppm region.[1]

    • Criterion: Look for the "Doublet vs. Triplet" signature.[1]

References

  • National Institute of Standards and Technology (NIST). Mass Spectrum of 1,2-dimethoxy-4-propylbenzene (Propylveratrole).[1] NIST Chemistry WebBook, SRD 69.[1] Available at: [Link]

  • PubChem. 4-Isopropyl-1,2-dimethoxybenzene (Compound Summary). National Library of Medicine.[1] Available at: [Link]

  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. Spectrometric Identification of Organic Compounds.[1] (Standard text for MS fragmentation rules regarding alkylbenzenes).

  • The Good Scents Company. 1,2-dimethoxy-4-propylbenzene Information. (Note: Use with caution regarding synonyms; cross-reference CAS 5888-61-9).[1] Available at: [Link]

Sources

Comparative

A Comparative Guide to the Quality Control of Industrial 3,4-Dimethoxycumene

For Researchers, Scientists, and Drug Development Professionals Introduction: The Industrial Significance of 3,4-Dimethoxycumene 3,4-Dimethoxycumene, also known as 4-isopropyl-1,2-dimethoxybenzene, is a substituted aroma...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Industrial Significance of 3,4-Dimethoxycumene

3,4-Dimethoxycumene, also known as 4-isopropyl-1,2-dimethoxybenzene, is a substituted aromatic compound with growing importance as a key intermediate in the synthesis of specialized organic molecules. Its structure, featuring a cumene backbone with two methoxy groups, makes it a valuable precursor in the pharmaceutical and specialty chemical industries. The precise control of its purity and impurity profile is paramount to ensure the safety, efficacy, and consistency of the final products.

This guide will delineate the critical quality control (QC) parameters for industrial-grade 3,4-Dimethoxycumene, provide a comparative analysis with a relevant alternative, p-Cymene, and detail the experimental protocols necessary for robust quality assessment.

Synthesis and the Genesis of Impurities: A Mechanistic Perspective

To establish a rational basis for quality control, it is essential to understand the manufacturing process of 3,4-Dimethoxycumene and the potential impurities that may arise. The most probable industrial synthesis route is the Friedel-Crafts alkylation of 1,2-dimethoxybenzene (veratrole) with an isopropylating agent, such as isopropanol or 2-chloropropane, in the presence of an acid catalyst.

Caption: Synthesis of 3,4-Dimethoxycumene via Friedel-Crafts Alkylation.

This reaction, while effective, can lead to the formation of several process-related impurities:

  • Unreacted Starting Materials: Residual 1,2-dimethoxybenzene (veratrole) and the isopropylating agent.

  • Isomeric Byproducts: Positional isomers, such as 2,3-dimethoxycumene, may form depending on the directing effects of the methoxy groups and the reaction conditions.

  • Polysubstituted Products: Over-alkylation can lead to the formation of di-isopropyl-dimethoxybenzene isomers.

  • Rearrangement Products: Although less likely with an isopropyl group, carbocation rearrangements can lead to other alkylated species.

  • Residual Solvents and Catalysts: Any solvents used in the reaction or work-up, as well as residual acid catalyst, must be monitored.

Critical Quality Control Parameters for 3,4-Dimethoxycumene

A robust quality control regimen for 3,4-Dimethoxycumene should encompass a range of physical and chemical tests to ensure its identity, purity, and the absence of harmful impurities.

Parameter Specification (Typical) Rationale and Significance Recommended Analytical Technique
Appearance Clear, colorless to pale yellow liquidA deviation from the expected appearance can indicate the presence of impurities or degradation products.Visual Inspection
Identity Conforms to the reference spectrumConfirms the chemical structure of the material.FTIR, ¹H NMR, Mass Spectrometry
Purity (Assay) ≥ 99.0%Ensures the desired concentration of the active intermediate for stoichiometric control in subsequent reactions.Gas Chromatography (GC-FID), HPLC
Water Content ≤ 0.1%Water can interfere with many downstream chemical reactions, particularly those involving water-sensitive reagents.Karl Fischer Titration
Specific Impurities
1,2-Dimethoxybenzene≤ 0.5%Unreacted starting material can affect reaction kinetics and yield in subsequent steps.GC-MS, HPLC
Isomeric ImpuritiesReport to a specified limit (e.g., ≤ 0.2%)Isomers can lead to the formation of undesired byproducts in the final product.GC-MS, HPLC
Polysubstituted ImpuritiesReport to a specified limit (e.g., ≤ 0.2%)These impurities can impact the purity of the final product and may have different toxicological profiles.GC-MS, HPLC
Residual Solvents As per ICH Q3C guidelinesSolvents used in the manufacturing process can be toxic and may interfere with downstream processes.Headspace GC-MS
Heavy Metals ≤ 10 ppmA general test for metallic impurities that can originate from reactors or catalysts.ICP-MS or Atomic Absorption Spectroscopy

Comparative Analysis: 3,4-Dimethoxycumene vs. p-Cymene

For applications where the methoxy groups are not essential for the core molecular framework, or where a less functionalized aromatic ring is acceptable, p-Cymene (4-isopropyltoluene) can be considered an alternative. p-Cymene is a naturally occurring aromatic organic compound and is also synthesized on a large industrial scale.[1][2][3][4]

Feature 3,4-Dimethoxycumene p-Cymene Comparative Insights
Structure Isopropyl group and two methoxy groups on a benzene ring.Isopropyl group and a methyl group on a benzene ring.The presence of methoxy groups in 3,4-Dimethoxycumene offers sites for further functionalization and influences the electronic properties of the aromatic ring, making it more electron-rich.
Synthesis Friedel-Crafts alkylation of veratrole.Friedel-Crafts alkylation of toluene with propylene.[4]Both are synthesized via similar well-established industrial processes. The starting materials and potential byproducts are different, leading to distinct impurity profiles.
Key QC Parameters Purity (≥ 99.0%), control of isomeric and polysubstituted dimethoxy impurities.Purity (≥ 99.5%), limits on other cymene isomers (o-, m-), and residual toluene.[5]p-Cymene, being a more established commodity chemical, often has more standardized and readily available quality control specifications.
Potential Impurities Veratrole, isomeric dimethoxycumenes, di-isopropyldimethoxybenzenes.Toluene, o- and m-cymene, di-isopropyltoluenes.The nature of the impurities directly reflects the respective starting materials and reaction pathways.
Applications Intermediate for pharmaceuticals and specialty chemicals where the dimethoxy substitution is key to the final molecule's properties.Solvent, flavoring agent, and intermediate for chemicals like cresols.[1][3]The applications are largely dictated by the functional groups present on the aromatic ring.

Experimental Protocols for Key Quality Control Tests

The following are detailed, step-by-step methodologies for the primary analytical techniques used in the quality control of 3,4-Dimethoxycumene.

Purity and Impurity Profiling by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the separation, identification, and quantification of volatile impurities.

Caption: Workflow for GC-MS analysis of 3,4-Dimethoxycumene.

Instrumentation:

  • Gas Chromatograph: Agilent 7890B or equivalent.

  • Mass Spectrometer: Agilent 5977B or equivalent.

  • Column: Agilent J&W DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.

GC Parameters:

  • Inlet Temperature: 250 °C

  • Injection Mode: Split (100:1)

  • Carrier Gas: Helium at 1.0 mL/min

  • Oven Program: 50 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min.

MS Parameters:

  • Ion Source Temperature: 230 °C

  • Quadrupole Temperature: 150 °C

  • Scan Range: 40-450 amu

Data Analysis: The purity is calculated as the area of the main peak divided by the total area of all peaks. Impurities are identified by their mass spectra and retention times and quantified based on their relative peak areas.

Assay Determination by High-Performance Liquid Chromatography (HPLC)

HPLC is a robust method for quantifying the main component and non-volatile impurities.

Instrumentation:

  • HPLC System: Agilent 1260 Infinity II or equivalent with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

Chromatographic Conditions:

  • Mobile Phase: Acetonitrile and water gradient.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 275 nm.

  • Injection Volume: 10 µL.

Sample Preparation: Prepare a standard solution of 3,4-Dimethoxycumene of known concentration in the mobile phase. Prepare the sample solution at a similar concentration.

Calculation: The assay is determined by comparing the peak area of the sample to the peak area of the standard.

Conclusion: A Framework for Quality

The quality control of industrial 3,4-Dimethoxycumene is a multifaceted process that requires a deep understanding of its synthesis, potential impurities, and the appropriate analytical techniques for their detection and quantification. By implementing the quality control parameters and experimental protocols outlined in this guide, researchers, scientists, and drug development professionals can ensure the procurement of high-quality material, which is fundamental to the success of their research and manufacturing endeavors. The comparison with p-Cymene further provides a broader context for material selection based on specific application needs.

References

  • P-Cymene: A Versatile Chemical with Diverse Applic
  • Understanding p-Cymene: Properties, Synthesis, and Sourcing for Industrial Use. ChemicalBook.
  • 4 Ways industries use para Cymene as a fragrance and flavouring agent. (2023, December 11). SBBLG.
  • p-Cymene. (2021, November 22). American Chemical Society.
  • p-Cymene: a Sustainable Solvent that is Highly-Compatible with Direct Arylation Polymerization (DArP). Royal Society of Chemistry.
  • Analysis of Isopropylbenzene (Cumene) by Gas Chromatography. (2018, January 1). ASTM D3760-18.
  • p-Cymene analytical standard 99-87-6. Sigma-Aldrich.

Sources

Safety & Regulatory Compliance

Safety

Proper Disposal of 4-Isopropyl-1,2-dimethoxybenzene: A Comprehensive Guide for Laboratory Professionals

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the experimental design and into the entire lifecycle of a chemical, including its proper disposal. This guide provides essential, immediate safety and logistical information for the proper disposal of 4-Isopropyl-1,2-dimethoxybenzene, ensuring the safety of laboratory personnel and compliance with environmental regulations.

A Note on Scientific Integrity

Immediate Safety and Hazard Assessment

Before initiating any disposal procedures, a thorough understanding of the potential hazards is paramount. Based on data from analogous compounds, 4-Isopropyl-1,2-dimethoxybenzene should be handled as a substance that may be harmful if swallowed, cause skin irritation, and result in serious eye irritation.[1][2][3]

Key Hazard Information:

Hazard StatementClassificationPrimary Route of Exposure
Harmful if swallowedAcute Toxicity, OralIngestion
Causes skin irritationSkin Corrosion/IrritationSkin Contact
Causes serious eye irritationSerious Eye Damage/Eye IrritationEye Contact
May cause respiratory irritationSpecific target organ toxicity — single exposureInhalation

This data is extrapolated from structurally similar compounds and should be treated as a conservative estimate.

Personal Protective Equipment (PPE)

When handling 4-Isopropyl-1,2-dimethoxybenzene for disposal, the following PPE is mandatory:

  • Eye Protection: Wear appropriate protective eyeglasses or chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2]

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) must be worn. Inspect gloves prior to use.

  • Skin and Body Protection: A lab coat or other protective clothing should be worn to prevent skin contact.

  • Respiratory Protection: In cases of inadequate ventilation or the potential for aerosolization, a NIOSH-approved respirator may be necessary.

Step-by-Step Disposal Protocol

The proper disposal of 4-Isopropyl-1,2-dimethoxybenzene is a multi-step process that ensures the safety of personnel and adherence to regulatory standards.

Step 1: Waste Identification and Segregation
  • Hazardous Waste Determination: Based on the characteristics of similar compounds, 4-Isopropyl-1,2-dimethoxybenzene should be considered a hazardous waste. The EPA defines hazardous waste based on its characteristics (ignitability, corrosivity, reactivity, and toxicity) or if it is specifically listed.[4]

  • Segregation: Do not mix 4-Isopropyl-1,2-dimethoxybenzene waste with other waste streams. Keep it separate from incompatible materials, particularly strong oxidizing agents.[1]

Step 2: Containerization and Labeling
  • Container Selection: Use a designated, leak-proof, and chemically compatible container for collecting the waste. The container must have a secure lid.

  • Labeling: Clearly label the waste container with the following information:

    • The words "Hazardous Waste"

    • The full chemical name: "4-Isopropyl-1,2-dimethoxybenzene"

    • The date accumulation started

    • The specific hazards (e.g., "Harmful if Swallowed," "Skin Irritant," "Eye Irritant")

Step 3: On-site Accumulation and Storage
  • Storage Location: Store the sealed waste container in a well-ventilated, designated satellite accumulation area. This area should be away from heat, sparks, and open flames.[1]

  • Accumulation Time Limits: Adhere to the EPA's regulations regarding the maximum amount of time hazardous waste can be stored on-site, which varies based on the generator's status (e.g., Very Small, Small, or Large Quantity Generator).

Step 4: Professional Disposal
  • Engage a Licensed Waste Disposal Company: The final disposal of 4-Isopropyl-1,2-dimethoxybenzene must be handled by a licensed and reputable hazardous waste disposal company. These companies are equipped to manage the transportation and ultimate disposal in accordance with all federal, state, and local regulations.

  • Manifesting: For off-site transport, a hazardous waste manifest must be completed. This document tracks the waste from the point of generation to its final destination, a "cradle-to-grave" requirement under the Resource Conservation and Recovery Act (RCRA).

Spill Response Protocol

In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Evacuate and Ventilate: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.

  • Don PPE: Before addressing the spill, put on the appropriate personal protective equipment as outlined above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, dry sand) to contain the substance. For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection: Place the absorbed or collected material into a labeled hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

  • Reporting: Report the spill to your institution's Environmental Health and Safety (EHS) department.

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of 4-Isopropyl-1,2-dimethoxybenzene.

Caption: Decision workflow for the safe disposal of 4-Isopropyl-1,2-dimethoxybenzene.

References

  • Avocado Research Chemicals Ltd. (2025). Safety Data Sheet for 1,4-Dimethoxybenzene. Retrieved from [Link]

  • Aqualon. (1993). Material Safety Data Sheet. Retrieved from [Link]

  • Airgas. (2021). Safety Data Sheet for Flammable Liquid Mixture. Retrieved from [Link]

  • PubChem. 4-Isopropyl-1,2-dimethoxybenzene. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2018). Waste Classification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. EPA Hazardous Waste Codes. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Introduction to Hazardous Waste Identification. Retrieved from [Link]

  • U.S. Environmental Protection Agency. Hazardous Waste Listings. Retrieved from [Link]

  • Auburn University. Waste Material Profile Sheet. Retrieved from [Link]

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Handling

Personal protective equipment for handling 4-Isopropyl-1,2-dimethoxybenzene

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 4-Isopropyl-1,2-dimethoxybenzene Foundational Safety: Understanding the Hazard Profile Before any laboratory procedure, a thorough understanding of th...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to Personal Protective Equipment (PPE) for Handling 4-Isopropyl-1,2-dimethoxybenzene

Foundational Safety: Understanding the Hazard Profile

Before any laboratory procedure, a thorough understanding of the chemical's hazard profile is paramount. 4-Isopropyl-1,2-dimethoxybenzene, while not classified under the most severe hazard categories, presents tangible risks that necessitate meticulous handling and appropriate personal protective equipment (PPE). According to safety data sheets (SDS), the primary hazards include its potential to cause skin and eye irritation.[1][2] Ingestion may be harmful, and while it is not an expected route of exposure, inhalation of vapors or mists should be avoided.[1][2][3] Furthermore, it is classified as a combustible liquid, meaning it can ignite when exposed to a heat source.[1][4]

This guide provides a comprehensive framework for selecting and using PPE when working with 4-Isopropyl-1,2-dimethoxybenzene, grounded in the principles of risk mitigation and adherence to established safety standards like the OSHA Laboratory Standard (29 CFR 1910.1450).[5][6][7]

Engineering Controls: The First Line of Defense

Personal protective equipment is the final barrier between a researcher and a chemical hazard. The primary methods for exposure control are engineering and administrative controls.

  • Primary Engineering Control: All work involving 4-Isopropyl-1,2-dimethoxybenzene should be conducted within a properly functioning and certified chemical fume hood.[8][9] This minimizes the inhalation of vapors and contains any accidental splashes or spills.

  • Ventilation: Ensure the laboratory is well-ventilated to prevent the accumulation of vapors.[10][11] Eyewash stations and safety showers must be readily accessible and tested regularly.[8][9]

Core Protective Equipment: A Task-Based Approach

The selection of PPE is not a one-size-fits-all decision; it must be tailored to the specific task, the quantities of the chemical being used, and the potential for exposure.

Hand Protection: Selecting the Right Glove

The skin is a primary route of exposure, making chemical-resistant gloves a non-negotiable component of your PPE.[12] Given that 4-Isopropyl-1,2-dimethoxybenzene is an organic solvent, not all glove materials offer adequate protection.

  • Material Selection: Nitrile gloves are a preferred choice for incidental contact due to their good resistance to a range of chemicals, including solvents, and their tendency to tear visibly when punctured.[13][14] For extended contact, such as during a large-scale reaction or when submerging hands, more robust materials like neoprene or butyl rubber gloves should be considered.[15] Always consult a glove manufacturer's compatibility chart for specific breakthrough times.

  • Best Practices: Never reuse disposable gloves.[14] If a glove is contaminated, remove it immediately using the proper technique to avoid skin contact, and wash your hands thoroughly.[4] Always inspect gloves for tears or punctures before use.[13]

Eye and Face Protection: Shielding from Splashes

Given the classification of 4-Isopropyl-1,2-dimethoxybenzene as a serious eye irritant, robust eye protection is mandatory.[8][2]

  • Minimum Requirement: Chemical splash goggles that provide a complete seal around the eyes are required.[12][16] Standard safety glasses with side shields do not offer sufficient protection against splashes.

  • Enhanced Protection: When handling larger volumes (>100 mL) or when there is a significant risk of splashing, a face shield should be worn in addition to chemical splash goggles to protect the entire face.[12][17]

Body Protection: A Barrier for Your Skin

Protective clothing prevents accidental contact with the skin on the body and arms.

  • Standard Use: A flame-resistant laboratory coat is the minimum requirement for all procedures. It should be fully buttoned with the sleeves rolled down.

  • High-Risk Procedures: For tasks with a higher risk of significant splashes or spills, consider using chemical-resistant coveralls or an apron made of a material like polyethylene or PVC.[18] Contaminated clothing must be removed immediately and decontaminated before reuse.[8]

Respiratory Protection

Under normal laboratory conditions where work is performed within a certified chemical fume hood, respiratory protection is typically not required.[16] However, a risk assessment may deem it necessary in specific situations, such as:

  • A failure of engineering controls (e.g., fume hood malfunction).

  • Cleaning up a large spill outside of a fume hood.

  • When weighing or transferring large quantities of the powder form, if applicable.

If a respirator is required, it must be NIOSH-approved, and the user must be part of a formal respiratory protection program that includes training and fit-testing, as mandated by OSHA.[6]

PPE Selection Matrix

The following table summarizes the recommended PPE based on the scale and nature of the work.

Task / ScaleHand ProtectionEye/Face ProtectionBody Protection
Incidental Contact (e.g., small-scale transfers <10mL, sample preparation)Disposable Nitrile Gloves[14]Chemical Splash Goggles[12]Flame-Resistant Lab Coat
Extended Contact (e.g., large-scale reactions >100mL, purification)Neoprene or Butyl Rubber Gloves[15]Chemical Splash Goggles and Face Shield[12][17]Flame-Resistant Lab Coat and Chemical-Resistant Apron
Spill Cleanup Heavy-duty Nitrile or Butyl Rubber GlovesChemical Splash Goggles and Face ShieldChemical-Resistant Coveralls or Suit[18]

Operational Plans and Step-by-Step Guidance

PPE Donning and Doffing Protocol

Correctly putting on and removing PPE is critical to prevent cross-contamination.

Donning Sequence:

  • Put on your lab coat and fasten it completely.

  • Put on chemical splash goggles and/or a face shield.

  • Wash your hands thoroughly.

  • Put on gloves, ensuring the cuffs go over the sleeves of the lab coat.

Doffing Sequence (to minimize contamination):

  • Remove gloves using a "glove-in-glove" technique.

  • Remove the lab coat by rolling it inside-out, without touching the exterior.

  • Remove face shield and goggles.

  • Wash hands thoroughly with soap and water.

PPE Risk Assessment Workflow

The following diagram outlines the decision-making process for selecting appropriate PPE when planning to work with 4-Isopropyl-1,2-dimethoxybenzene.

PPE_Workflow start Start: Planning work with 4-Isopropyl-1,2-dimethoxybenzene fume_hood Is the procedure performed entirely within a certified chemical fume hood? start->fume_hood stop_work STOP WORK Consult EHS. Work must be done in a certified fume hood. fume_hood->stop_work No   quantity What is the quantity? (Incidental vs. Extended Contact) fume_hood->quantity  Yes incidental_ppe Required PPE: - Nitrile Gloves - Chemical Splash Goggles - Lab Coat quantity->incidental_ppe Incidental (<100mL) extended_ppe Required PPE: - Neoprene/Butyl Gloves - Splash Goggles + Face Shield - Lab Coat + Chem-Resistant Apron quantity->extended_ppe Extended (>100mL) splash_risk Is there a significant risk of splashing? incidental_ppe->splash_risk final_check Proceed with experiment following all safety protocols extended_ppe->final_check splash_risk->extended_ppe Yes splash_risk->final_check No

Caption: PPE selection workflow for 4-Isopropyl-1,2-dimethoxybenzene.

Disposal of Contaminated Materials

Proper disposal is a critical final step in the safe handling of hazardous chemicals.

  • Contaminated PPE: Used gloves, disposable aprons, and other contaminated items should be placed in a designated hazardous waste container.[19] Do not dispose of chemically contaminated items in the regular trash.

  • Empty Chemical Containers: Empty containers of 4-Isopropyl-1,2-dimethoxybenzene must be managed as hazardous waste unless properly decontaminated. A common procedure is to triple-rinse the container with a suitable solvent (e.g., acetone or ethanol), collecting all rinsate as hazardous waste.[20] After rinsing, deface the label and dispose of the container according to your institution's specific guidelines for laboratory glass or plastic waste.[19][20]

  • Chemical Waste: All unused 4-Isopropyl-1,2-dimethoxybenzene and waste solutions containing it must be collected in a clearly labeled, sealed hazardous waste container for disposal by your institution's Environmental Health and Safety (EHS) department.[19] Never pour chemical waste down the drain.[19]

References

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration (OSHA). [Link]

  • OSHA Standards for Biological Laboratories. (n.d.). Administration for Strategic Preparedness and Response (ASPR). [Link]

  • The Laboratory Standard. (n.d.). Vanderbilt University Office of Clinical and Research Safety. [Link]

  • The OSHA Laboratory Standard. (2020, April 1). Lab Manager. [Link]

  • 4-Isopropyl-1,2-dimethoxybenzene. (n.d.). PubChem, National Center for Biotechnology Information. [Link]

  • Personal Protective Equipment. (2025, September 12). U.S. Environmental Protection Agency (EPA). [Link]

  • Personal Protective Equipment (PPE). (n.d.). Chemical Hazards Emergency Medical Management (CHEMM). [Link]

  • Personal Protective Equipment: Selecting the Right PPE for Pesticide Use. (n.d.). Oregon OSHA. [Link]

  • Personal Protective Equipment (PPE). (n.d.). BlastOne International. [Link]

  • The Complete Guide to Chemical-Resistant Gloves: Materials and Applications. (2025, September 14). PowerPak. [Link]

  • FACT Sheet - Glove Selection. (2014, September 4). Regulations.gov. [Link]

  • Glove Selection Guide. (n.d.). University of California, Berkeley, Office of Environment, Health & Safety. [Link]

  • Safety Data Sheet: Flammable Liquid Mixture. (2021, January 14). Airgas. [Link]

  • Understanding Solvents and PPE for Chemical Safety. (2025, April 8). Superior Glove. [Link]

  • NIOSH Recommendations for Chemical Protective Clothing. (n.d.). Centers for Disease Control and Prevention (CDC) Archive. [Link]

  • OSHA Glove Selection Chart. (n.d.). University of Texas at Austin Environmental Health and Safety. [Link]

  • Waste Disposal. (n.d.). UBC Chemical and Biological Engineering. [Link]

  • Hazardous Waste Disposal Guide. (n.d.). Northwestern University Office for Research Safety. [Link]

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